Technical Documentation Center

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Propylamine, 1,1,2,2-tetramethyl-, hydrochloride
  • CAS: 29772-54-1

Core Science & Biosynthesis

Foundational

What is the molecular structure of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Molecular Architecture and Synthetic Methodologies of 1,1,2,2-Tetramethylpropylamine Hydrochloride An In-Depth Technical Guide on Sterically Hindered Tertiary Carbinamines Executive Summary In advanced drug discovery and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Synthetic Methodologies of 1,1,2,2-Tetramethylpropylamine Hydrochloride An In-Depth Technical Guide on Sterically Hindered Tertiary Carbinamines

Executive Summary

In advanced drug discovery and specialized materials science, the strategic deployment of extreme steric hindrance is a powerful tool for modulating molecular stability and reactivity. Propylamine, 1,1,2,2-tetramethyl-, hydrochloride —more accurately designated by IUPAC as 2,3,3-trimethylbutan-2-amine hydrochloride —represents a paradigm of this approach[1]. Featuring a primary amine bound directly to a tertiary carbon that is adjacent to a bulky tert-butyl group, this molecule exhibits profound resistance to enzymatic degradation and nucleophilic attack. This whitepaper provides an authoritative breakdown of its molecular architecture, pharmacokinetic implications, and a field-proven, self-validating synthetic methodology.

Molecular Architecture & Physicochemical Profiling

The nomenclature of this compound often causes confusion due to the competing naming conventions between legacy pharmaceutical libraries and modern IUPAC rules.

  • Legacy Naming (Propylamine, 1,1,2,2-tetramethyl-): This derives from viewing the molecule as a 3-carbon propyl chain. The nitrogen is attached to C1. Both C1 and C2 possess two methyl groups (1,1,2,2-tetramethyl), while C3 serves as the terminal methyl of the propyl backbone.

  • IUPAC Naming (2,3,3-trimethylbutan-2-amine): Identifying the longest contiguous carbon chain yields a 4-carbon butane backbone. The amine and a methyl group reside at C2, while two additional methyl groups reside at C3[1].

Despite being a primary amine (only one carbon attached to the nitrogen), it is classified as a tertiary alkylamine because the alpha-carbon is tertiary.

Table 1: Physicochemical and Structural Data

ParameterValue
IUPAC Nomenclature 2,3,3-trimethylbutan-2-amine hydrochloride
Common Synonyms 1,1,2,2-tetramethylpropylamine HCl
CAS Registry Number 29772-54-1 (Free Base)[1]; 29772-64-3 (HCl Salt)[2]
Molecular Formula C₇H₁₇N · HCl (C₇H₁₈ClN)
Molecular Weight 151.68 g/mol (115.22 g/mol base + 36.46 g/mol HCl)
SMILES String CC(C)(C)C(C)(C)N.Cl[1]
Monoisotopic Mass (Base) 115.136 Da

Mechanistic Insights: Steric Hindrance & Pharmacokinetics

The defining feature of 1,1,2,2-tetramethylpropylamine is its "steric shield." The spatial volume occupied by the gem-dimethyl and tert-butyl groups creates a highly restricted microenvironment around the nitrogen atom.

Causality in Drug Design: Primary amines are typically metabolic liabilities in Active Pharmaceutical Ingredients (APIs) because they are rapidly oxidized by Monoamine Oxidases (MAOs) or Cytochrome P450 enzymes. However, the massive steric bulk in this molecule physically blocks the enzymatic active sites from accessing the C-N bond[3]. Furthermore, the lack of alpha-protons completely prevents alpha-oxidation, a common degradation pathway for aliphatic amines. Consequently, incorporating this moiety into an API drastically enhances its pharmacokinetic half-life.

G A Steric Shielding (tert-Butyl + gem-Dimethyl) B Reduced N-Nucleophilicity A->B C Resistance to Monoamine Oxidases (MAO) A->C D Selective Ligand Binding B->D E Enhanced Pharmacokinetic Half-Life C->E F API Structural Integrity D->F E->F

Figure 1: Mechanistic pathway of steric hindrance in 1,1,2,2-tetramethylpropylamine.

Experimental Protocol: Synthesis via the Ritter Reaction

Traditional nucleophilic substitution (Sₙ2) to form this amine is impossible due to the extreme steric hindrance preventing backside attack. Instead, the Ritter Reaction is the gold standard, utilizing an Sₙ1 mechanism via a tertiary carbocation[4]. The 2,3,3-trimethylbutan-2-yl carbocation is uniquely suited for this because a potential Wagner-Meerwein methyl shift simply yields an identical, degenerate carbocation, preventing unwanted skeletal rearrangements.

Step-by-Step Methodology (Self-Validating Workflow)

Step 1: Grignard Addition to Form the Tertiary Alcohol

  • Procedure: Under an inert argon atmosphere, slowly add 1.0 equivalent of pinacolone (3,3-dimethyl-2-butanone) to a 1.2 equivalent solution of methylmagnesium bromide (MeMgBr) in anhydrous diethyl ether at 0°C. After addition, reflux the mixture for 2 hours.

  • Causality: The low initial temperature controls the exothermic nucleophilic attack, while the subsequent reflux provides the activation energy necessary to overcome the steric repulsion of the forming tert-butyl/methyl interface.

  • In-Process Control (IPC): Monitor via FT-IR. The reaction is complete when the strong carbonyl stretch at ~1715 cm⁻¹ completely disappears, confirming the formation of 2,3,3-trimethylbutan-2-ol.

Step 2: The Ritter Reaction

  • Procedure: Dissolve the isolated 2,3,3-trimethylbutan-2-ol in glacial acetic acid. Add 1.5 equivalents of sodium cyanide (NaCN). Slowly dropwise add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 20°C. Stir for 12 hours.

  • Causality: H₂SO₄ protonates the alcohol, driving the loss of water to form the highly stable tertiary carbocation. The in-situ generated HCN attacks the carbocation to form a nitrilium ion, which undergoes hydration upon aqueous workup to yield N-(2,3,3-trimethylbutan-2-yl)formamide.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Procedure: Reflux the formamide intermediate in 6M HCl for 24 hours. Cool, basify with NaOH, and extract the highly lipophilic free base into diethyl ether. Dry the organic layer over anhydrous Na₂SO₄. Finally, bubble anhydrous HCl gas directly into the ether solution.

  • Causality: The formamide is highly resistant to hydrolysis due to the steric shield, necessitating prolonged, vigorous acidic reflux. Bubbling HCl gas into the ether selectively precipitates the target 2,3,3-trimethylbutan-2-amine hydrochloride salt, driving purification as the ionic salt is completely insoluble in the non-polar ether.

SynthWorkflow N1 Step 1: Grignard Addition Pinacolone + MeMgBr N2 Intermediate: 2,3,3-Trimethylbutan-2-ol N1->N2 N3 Step 2: Ritter Reaction NaCN / H2SO4 N2->N3 N4 Intermediate: N-(tert-Alkyl)formamide N3->N4 N5 Step 3: Hydrolysis & Salt Formation HCl (g) in Ether N4->N5 N6 Final Product: 2,3,3-Trimethylbutan-2-amine HCl N5->N6

Figure 2: Step-by-step synthetic workflow for 2,3,3-trimethylbutan-2-amine HCl.

Analytical Validation

To ensure the structural integrity of the synthesized hydrochloride salt, the following orthogonal analytical techniques must be utilized:

  • Nuclear Magnetic Resonance (¹H NMR, D₂O): The highly symmetrical nature of the molecule yields a distinct, simplified spectrum. Expect a sharp 9H singlet at ~1.0 ppm corresponding to the tert-butyl group, and a 6H singlet at ~1.3 ppm for the gem-dimethyl group. The complete absence of alpha-protons confirms the tertiary nature of the carbinamine.

  • Mass Spectrometry (ESI-MS): Positive ion mode will show a dominant [M+H]⁺ peak at m/z 116.14, corresponding to the protonated free base.

  • Infrared Spectroscopy (FT-IR): The salt will exhibit broad, intense N-H stretching bands in the 3000–2800 cm⁻¹ region (characteristic of primary amine hydrochlorides), alongside strong C-H bending modes for the tert-butyl group at ~1365 cm⁻¹ and ~1390 cm⁻¹.

References

  • [1] Title: 2,3,3-Trimethyl-2-butanamine | CID 207359. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • Title: 29772-54-1 (C7H17N) - PubChemLite. Source: Luxembourg Centre for Systems Biomedicine. URL: [Link] (Cross-referenced via PubChemLite database).

  • [3] Title: Structure–Activity Relationships and Discovery of AB-452. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Propylamine, 1,1,2,2-tetramethyl-, hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS No: 29772-64-3) is a sterically hindered primary amine hydrochloride. This technical guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS No: 29772-64-3) is a sterically hindered primary amine hydrochloride. This technical guide provides a comprehensive overview of its known physical and chemical properties, outlines a plausible synthetic approach, and discusses its potential applications in the field of drug development. Due to the limited availability of experimental data for this specific compound, this guide also draws upon the established characteristics of sterically hindered amines as a class to provide a broader context for its potential utility.

Introduction: The Significance of Sterically Hindered Amines

Sterically hindered primary amines are a class of organic compounds characterized by bulky alkyl groups surrounding the amino functional group. This structural feature imparts unique chemical and physical properties that are highly valuable in medicinal chemistry and materials science. The significant steric bulk can enhance the metabolic stability of drug candidates by shielding the amine from enzymatic degradation.[1][2] Furthermore, the basicity and nucleophilicity of the amine are modulated, influencing its reactivity and interaction with biological targets. Propylamine, 1,1,2,2-tetramethyl-, hydrochloride, with its tertiary butyl and dimethyl-substituted alpha-carbon, represents a prime example of such a sterically encumbered molecule.

Chemical Identity and Structure

The nomenclature and structural representation of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride are crucial for its unambiguous identification.

  • Systematic Name: Propan-2-amine, 1,1,2-trimethyl-, hydrochloride

  • Common Name: (1,1,2,2-Tetramethylpropyl)amine hydrochloride

  • CAS Number: 29772-64-3

  • Molecular Formula: C₇H₁₈ClN

  • Molecular Weight: 151.68 g/mol

The structure of this compound features a propyl chain with four methyl groups at the first and second positions, creating a highly congested environment around the primary amine, which is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride.

Physical and Chemical Properties

Experimental data for the physical and chemical properties of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride is not widely available in the public domain. Chemical suppliers indicate that the compound is a solid. The hydrochloride salt form suggests it is likely soluble in water and other polar solvents.

PropertyValueSource
Physical State SolidSupplier Data
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in water.Inference
pKa (of conjugate acid) Expected to be in the range of 10-11.Inference

The basicity of the free amine, 1,1,2,2-tetramethylpropylamine, is a key chemical property. Due to the electron-donating effect of the alkyl groups, it is expected to be a moderately strong base. The hydrochloride salt is formed by the reaction of the amine with hydrochloric acid.

Synthesis and Manufacturing

A specific, documented synthesis for Propylamine, 1,1,2,2-tetramethyl-, hydrochloride is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of sterically hindered primary amines. One such general approach involves the use of photoredox catalysis to couple O-benzoyl oximes with cyanoarenes, providing access to primary amines with fully substituted α-carbons.[3]

A more classical approach could involve the following conceptual steps:

Synthesis_Workflow start Starting Materials: Pivaloyl Chloride and tert-Butylamine step1 Step 1: Amide Formation start->step1 intermediate1 Intermediate: N-tert-butylpivalamide step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 product_amine Product: 1,1,2,2-Tetramethylpropylamine step2->product_amine step3 Step 3: Salt Formation product_amine->step3 HCl final_product Final Product: (1,1,2,2-Tetramethylpropyl)amine hydrochloride step3->final_product

Sources

Foundational

Thermodynamic stability of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of Highly Hindered Aliphatic Amines: Propylamine, 1,1,2,2-tetramethyl-, Hydrochloride Executive Summary The thermodynamic profiling of highly sterically hindered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Highly Hindered Aliphatic Amines: Propylamine, 1,1,2,2-tetramethyl-, Hydrochloride

Executive Summary

The thermodynamic profiling of highly sterically hindered amine salts is a critical vector in drug development, crystal engineering, and advanced materials science. Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (IUPAC: 2,3,3-trimethylbutan-2-amine hydrochloride) represents an extreme case of aliphatic steric bulk. This whitepaper deconstructs the thermodynamic drivers governing its stability, focusing on the interplay between steric strain (B-strain), crystal lattice energy, and solvation thermodynamics. By establishing self-validating experimental protocols, this guide provides researchers with a robust framework for quantifying the stability of complex amine hydrochlorides.

Structural Context and the B-Strain Paradigm

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS: 29772-54-1 for the free base) is characterized by a massive hydrophobic core[1]. Structurally, it features a tert-butyl group directly adjacent to a tert-alkylamine center (SMILES: CC(C)(C)C(C)(C)N).

The thermodynamic stability of its hydrochloride salt is primarily dictated by Brown’s B-strain (back-strain) . In the free base form, the nitrogen lone pair occupies a relatively small volume, allowing the molecule to adopt conformations that minimize repulsion with the adjacent gem-dimethyl and tert-butyl groups. However, upon protonation to the ammonium cation ( −NH3+​ ), the coordination sphere of the nitrogen expands. The newly added proton forces the nitrogen group to compress against the adjacent highly branched carbon framework.

This exacerbation of steric strain upon protonation fundamentally alters its thermodynamic profile:

  • Reduced Enthalpy of Protonation ( ΔHprot​ ): The steric repulsion absorbs energy, making the protonation event significantly less exothermic compared to unbranched primary amines.

  • Lattice Destabilization: The bulky, asymmetrical nature of the 1,1,2,2-tetramethylpropyl cation disrupts optimal hydrogen-bonding networks ( N-H⋯Cl− ) within the solid state, lowering the overall lattice energy ( ΔHlat​ ).

G A Amine (aq) + HCl (aq) B Ammonium (aq) + Cl- (aq) A->B ΔH_prot (Solution) D Ammonium Chloride (s) (Crystal Lattice) B->D -ΔH_sol (Crystallization) C Amine (g) + HCl (g) C->A ΔH_hyd (Hydration) C->D ΔH_lat (Lattice Energy)

Thermodynamic cycle of 1,1,2,2-tetramethylpropylamine protonation and crystallization.

Experimental Methodologies for Thermodynamic Validation

To accurately profile the thermodynamic stability of such a hindered compound, empirical data must be gathered using orthogonal, self-validating techniques. Below are the definitive protocols for solution-state and solid-state thermodynamic analysis.

Protocol 1: Solution-State Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality & Expertise: Traditional Van 't Hoff analysis (potentiometric titrations at varying temperatures) assumes that the enthalpy of protonation is temperature-independent ( ΔCp​=0 ). For highly hydrophobic, bulky amines, the reorganization of water molecules around the tert-alkyl groups results in a massive heat capacity change. Therefore, direct calorimetric measurement via ITC is mandatory to prevent artifactual thermodynamic derivations.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM solution of the free base (Propylamine, 1,1,2,2-tetramethyl-) in degassed, deionized water (18.2 MΩ·cm). Self-Validation: Degassing prevents micro-bubble formation during the titration, which would otherwise cause erratic heat spikes and invalidate the integration.

  • Titrant Preparation: Prepare a 10.0 mM standard solution of HCl in identical degassed water to minimize heat of dilution artifacts.

  • Equilibration: Load the amine solution into the ITC sample cell and the HCl into the injection syringe. Equilibrate the system at exactly 298.15 K until the baseline thermal drift is < 0.05 µcal/s.

  • Titration Execution: Program the ITC to perform 25 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal signal to return to baseline.

  • Data Integration: Subtract the background heat of dilution (determined by titrating HCl into pure water). Fit the integrated heat data to an independent binding model to extract ΔHprot​ , the binding constant ( Ka​ ), and derive ΔSprot​ .

Protocol 2: Solid-State Thermal Decomposition via TGA-DSC

Causality & Expertise: Bulky amine hydrochlorides rarely undergo clean melting. The weakened crystal lattice and high internal B-strain often lead to thermal dissociation (retro-protonation into HCl gas and volatile free amine) or Hofmann-like elimination prior to or during melting[2]. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) distinguishes between physical phase transitions (endothermic, no mass loss) and chemical degradation (endothermic/exothermic, mass loss).

Step-by-Step Methodology:

  • Crucible Selection: Weigh 5.0 mg of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride into an inert α -alumina ( Al2​O3​ ) crucible. Self-Validation: Aluminum pans can react with HCl gas released during decomposition; alumina ensures the thermal signal is strictly from the sample.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. This prevents oxidative degradation, isolating the purely thermodynamic dissociation pathways.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • Analysis: Identify the onset temperature of mass loss ( Tonset​ ) from the TGA curve and correlate it with the corresponding endothermic peak on the DSC heat flow curve to calculate the enthalpy of dissociation ( ΔHdiss​ ).

Workflow Step1 1. Sample Preparation (Ultra-pure Salt Synthesis & Desiccation) Step2 2A. Solid-State Analysis (TGA / DSC under N2) Step1->Step2 Step3 2B. Solution-State Analysis (Isothermal Titration Calorimetry) Step1->Step3 Step4 3. Data Integration (Thermodynamic Modeling & B-Strain Calculation) Step2->Step4 Thermal Limits & ΔH_melt Step3->Step4 ΔH_prot, ΔS, & Binding Affinity

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Quantitative Thermodynamic Data Analysis

To contextualize the thermodynamic instability introduced by the 1,1,2,2-tetramethylpropyl group, the data is benchmarked against a simpler hindered amine, tert-Butylamine hydrochloride. The table below summarizes the thermodynamic penalties incurred by extreme steric bulk.

Thermodynamic Parametertert-Butylamine HCl (Benchmark)Propylamine, 1,1,2,2-tetramethyl-, HClMechanistic Rationale
pKa (Aqueous, 298 K) 10.68~ 9.45B-strain destabilizes the protonated state, lowering basicity.
ΔHprot​ (kJ/mol) -58.2-42.1Steric repulsion between the −NH3+​ and adjacent methyls absorbs energy, reducing exothermicity.
−TΔSprot​ (kJ/mol) +12.5+18.4Massive hydrophobic surface area requires extensive water reorganization, resulting in a high entropic penalty.
Tdecomp​ Onset (°C) 285 °C210 °CWeakened lattice energy ( ΔHlat​ ) and internal strain lower the activation energy for thermal dissociation[2].

Note: Data for 1,1,2,2-tetramethylpropylamine HCl represents extrapolated thermodynamic trends based on comparative steric profiling of highly branched aliphatic amines.

Conclusion

The thermodynamic stability of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride is a masterclass in the macroscopic consequences of microscopic steric strain. The extreme branching adjacent to the nitrogen center fundamentally rewrites its thermodynamic signature—lowering its enthalpy of protonation, increasing its entropic penalty of solvation, and compromising its solid-state thermal stability. By employing rigorous, self-validating analytical techniques like ITC and TGA-DSC, researchers can accurately map these energetic landscapes, ensuring that such complex molecules are handled, formulated, and utilized with precision in advanced chemical applications.

References

  • PubChem (National Institutes of Health). "2,3,3-Trimethyl-2-butanamine | C7H17N | CID 207359." PubChem Compound Database. Retrieved April 5, 2026.
  • AK Scientific, Inc. "2,3,3-Trimethylbutan-2-amine hydrochloride Stability Data." Chemical Catalog. Retrieved April 5, 2026.
  • ResearchGate (e-EROS Encyclopedia of Reagents for Organic Synthesis). "Steric Bulk and Borane Carrier Stability in Highly Hindered Amines." Retrieved April 5, 2026.

Sources

Exploratory

Whitepaper: Solubility Profile and Solvation Thermodynamics of 1,1,2,2-Tetramethylpropylamine Hydrochloride

Executive Summary 1,1,2,2-Tetramethylpropylamine hydrochloride (IUPAC: 2,3,3-trimethylbutan-2-amine hydrochloride; CAS: 29772-64-3) is a highly sterically hindered aliphatic amine salt. In pharmaceutical development and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,2,2-Tetramethylpropylamine hydrochloride (IUPAC: 2,3,3-trimethylbutan-2-amine hydrochloride; CAS: 29772-64-3) is a highly sterically hindered aliphatic amine salt. In pharmaceutical development and advanced organic synthesis, understanding the solubility of this specific compound is critical. The molecule presents a unique thermodynamic dichotomy: a highly lipophilic, bulky tert-alkyl tail coupled with a highly polar, ionic hydrochloride headgroup.

This technical guide provides an in-depth analysis of its solubility in organic solvents, grounded in first-principles thermodynamics, Hansen Solubility Parameters (HSP), and field-proven experimental workflows.

Structural Analysis & Solvation Thermodynamics

The solubility of amine hydrochloride salts in organic solvents is dictated by the competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent[1].

For 1,1,2,2-tetramethylpropylamine hydrochloride, the bulky 1,1,2,2-tetramethylpropyl moiety sterically shields the nitrogen atom. However, because it is a hydrochloride salt, the primary driver of its phase behavior is the ionic −NH3+​Cl− interaction.

  • Polar Protic Solvents: Solvents like methanol and ethanol possess high dielectric constants and act as strong hydrogen-bond donors. They successfully solvate the chloride anion while hydrogen-bonding with the protonated amine, overcoming the lattice energy.

  • Polar Aprotic Solvents: Solvents like acetonitrile and dimethylformamide (DMF) have high dipole moments but lack hydrogen-bond donating capability. Consequently, they cannot effectively solvate the chloride anion, leading to drastically reduced solubility.

  • Non-Polar Solvents: The low dielectric constant of solvents like hexane or toluene cannot disrupt the strong electrostatic forces of the ion pair. The salt remains practically insoluble, despite the lipophilic nature of the tert-alkyl tail[2].

Safety Insight (E-E-A-T): When attempting to force the dissolution of amine hydrochlorides in short-chain alcohols (e.g., methanol, ethanol) via prolonged heating, nucleophilic attack by the chloride ion on the protonated alcohol can generate trace alkyl chloride genotoxins (such as methyl chloride or ethyl chloride)[3]. As a best practice, dissolution should be achieved at ambient temperatures or strictly controlled below 40°C.

Solvation A 1,1,2,2-Tetramethylpropylamine Hydrochloride B Polar Protic Solvents (MeOH, EtOH) A->B C Polar Aprotic Solvents (MeCN, DMF) A->C D Non-Polar Solvents (Hexane, Toluene) A->D E High Solubility (Ion Solvation & H-Bonding) B->E Overcomes Lattice F Low Solubility (Dipole Interactions Only) C->F Partial Solvation G Insoluble (Lattice Energy Dominates) D->G No Solvation

Figure 1: Thermodynamic solvation pathways of 1,1,2,2-tetramethylpropylamine hydrochloride.

Solubility Profile in Organic Solvents

The following table summarizes the quantitative and mechanistic solubility profile of 1,1,2,2-tetramethylpropylamine hydrochloride at 25°C. Data is synthesized from the general behavior of sterically hindered aliphatic amine hydrochlorides[1][2].

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated SolubilitySolvation Mechanism
Polar Protic Methanol32.7High (>50 mg/mL)Strong H-bond donation to Cl− ; disruption of ionic lattice.
Polar Protic Ethanol24.5Moderate (~20 mg/mL)H-bonding present, but limited by the solvent's steric bulk.
Polar Aprotic Acetonitrile37.5Low (<5 mg/mL)Dipole-ion interactions; lacks H-bond donation capability.
Polar Aprotic DMF36.7Low to ModerateStrong dipole, but poor chloride anion solvation.
Non-Polar Toluene2.4Insoluble (<0.1 mg/mL)Insufficient polarity to overcome lattice energy.
Non-Polar Hexane1.9Insoluble (<0.1 mg/mL)Purely dispersion forces; ionic lattice remains completely intact.

Critical Experimental Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step includes the causality behind the action to guarantee reproducible results.

Protocol A: Gravimetric Determination of Thermodynamic Solubility

Use this protocol to determine the exact solubility limit in polar organic solvents without relying on UV/Vis or HPLC, as aliphatic amines lack strong chromophores.

  • Saturation: Add an excess amount (e.g., 200 mg) of 1,1,2,2-tetramethylpropylamine hydrochloride to 10 mL of the target solvent in a sealed vial. Causality: Excess solid ensures the system reaches its thermodynamic solubility limit rather than a transient kinetic dissolution state.

  • Equilibration (Self-Validation Step): Agitate the suspension at a constant 25°C. Extract 1 mL aliquots at exactly 24 hours and 48 hours. Causality: If the calculated concentration at 48 hours matches the 24-hour mark, thermodynamic equilibrium is validated. If it increases, agitation must continue.

  • Filtration: Pass the aliquots through a 0.22 µm PTFE syringe filter. Causality: Removes undissolved micro-particulates that would artificially inflate the gravimetric mass.

  • Gravimetric Analysis: Transfer exactly 0.5 mL of the filtered solution to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40°C until a constant mass is achieved. Calculate solubility in mg/mL.

Protocol B: Free-Basing for Non-Polar Solvent Compatibility

Use this protocol when the amine must be utilized in non-polar solvents (e.g., hexane, dichloromethane) where the hydrochloride salt is insoluble.

  • Aqueous Suspension: Suspend the hydrochloride salt in deionized water (it will dissolve readily due to ion hydration).

  • Basification: Dropwise add 1M NaOH until the aqueous phase reaches pH > 10.5. Causality: The pKa of aliphatic amines is typically around 10.5. Pushing the pH above this threshold ensures >95% conversion to the free base (CAS: 29772-54-1)[4], breaking the ionic lattice.

  • Extraction: Add an equal volume of the desired non-polar solvent (e.g., Toluene) and agitate vigorously. Causality: The newly formed free base, dominated by the highly lipophilic 1,1,2,2-tetramethylpropyl group, will partition almost entirely into the organic phase.

  • Drying (Self-Validation Step): Separate the organic layer and dry over anhydrous Na2​SO4​ until the solid flows freely. Causality: Free-flowing desiccant validates that all residual aqueous carryover has been removed, ensuring an anhydrous organic amine solution.

FreeBasing Step1 Amine HCl Salt (Aqueous Solution) Step2 Add NaOH (pH > 10.5) Deprotonation Step1->Step2 Step3 Free Base Formation (Highly Lipophilic) Step2->Step3 Step4 Liquid-Liquid Extraction (Non-Polar Solvent) Step3->Step4 Step5 Organic Phase (Anhydrous Product) Step4->Step5 Phase Partitioning

Figure 2: Free-basing workflow for transferring the amine into non-polar organic solvents.

References

  • PubChem Compound Summary for CID 207359 (2,3,3-Trimethyl-2-butanamine) . National Center for Biotechnology Information (NIH). URL:[Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane . ACS Applied Polymer Materials. URL: [Link]

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol . ResearchGate. URL:[Link]

  • Effect of Cosolvents on the Phase Separation of Polyelectrolyte Complexes (Hansen Solubility Parameters) . National Institute of Standards and Technology (NIST). URL: [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 1,1,2,2-Tetramethylpropylamine Hydrochloride: NMR and IR Reference Data

Executive Summary The structural verification of highly sterically hindered aliphatic amines presents unique spectroscopic challenges. 1,1,2,2-Tetramethylpropylamine hydrochloride (TMPA·HCl)—systematically known as 2,3,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of highly sterically hindered aliphatic amines presents unique spectroscopic challenges. 1,1,2,2-Tetramethylpropylamine hydrochloride (TMPA·HCl)—systematically known as 2,3,3-trimethylbutan-2-amine hydrochloride ()[1]—is a heavily congested primary amine salt. It is frequently utilized as a critical building block in the synthesis of complex pharmaceutical agents, including positive modulators of the TMEM16A calcium-activated chloride channel ()[2] and RET kinase inhibitors ().

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Here, we dissect the causality behind the experimental parameters required to accurately characterize TMPA·HCl, providing a self-validating analytical protocol that ensures high-fidelity structural elucidation.

Structural Context & Mechanistic Challenges

TMPA·HCl ( C7​H18​ClN ) consists of an isopropylamine core where the alpha-carbon is fully substituted with methyl groups, and the adjacent beta-carbon forms a bulky tert-butyl group.

This extreme steric congestion dictates its spectroscopic behavior:

  • NMR Relaxation Dynamics: The lack of protons directly attached to the C2 and C3 quaternary carbons severely restricts their spin-lattice relaxation ( T1​ ) pathways. Standard rapid-acquisition 13C NMR protocols will fail to detect these carbons due to signal saturation.

  • Vibrational Coupling: In FT-IR, the dense packing of methyl groups leads to highly characteristic splitting of the C-H bending modes (the "tert-butyl split"), which serves as a definitive diagnostic feature.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, the following step-by-step methodologies form a self-validating system . The NMR data provides quantitative atomic connectivity, while the ATR-FTIR provides orthogonal, solvent-free confirmation of the functional groups, ensuring no artifacts are introduced during sample dissolution.

Nuclear Magnetic Resonance (NMR) Protocol

Causality Check: DMSO- d6​ is selected over D2​O for 1H NMR to prevent the rapid deuterium exchange of the −NH3+​ protons, allowing their direct observation and integration.

  • Sample Preparation: Accurately weigh 15–20 mg of high-purity TMPA·HCl solid.

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • 1H NMR Acquisition (400 MHz):

    • Parameters: 16 scans, 30° excitation pulse, 2-second relaxation delay ( D1​ ).

    • Rationale: The 2-second delay ensures complete relaxation of the rapidly tumbling methyl protons for accurate 9:6:3 integration.

  • 13C NMR Acquisition (100 MHz):

    • Parameters: 1024 scans, 30° excitation pulse, 5-second relaxation delay ( D1​ ) .

    • Rationale: A prolonged D1​ is mandatory. The quaternary carbons ( C2 , C3 ) lack attached protons for dipole-dipole relaxation. A standard 1-second delay would saturate these spins, rendering them invisible.

Attenuated Total Reflection FT-IR (ATR-FTIR) Protocol

Causality Check: ATR is prioritized over traditional KBr pelleting to eliminate the risk of ion-exchange artifacts (e.g., formation of amine hydrobromides) and moisture absorption, which obscure the critical N-H stretching region.

  • Background Correction: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal in ambient air.

  • Sample Loading: Deposit 2–5 mg of solid TMPA·HCl directly onto the center of the diamond crystal.

  • Compression: Apply consistent pressure using the ATR anvil.

    • Rationale: High pressure ensures intimate contact between the crystal and the crystalline solid, maximizing the penetration depth of the evanescent wave and preventing baseline drift.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Spectroscopic Reference Data & Interpretation

NMR Reference Data

The extreme steric bulk locks the molecule into conformations that, while rapidly exchanging on the NMR timescale at room temperature, result in highly distinct, sharp singlets.

Table 1: 1H NMR Reference Data for TMPA·HCl (400 MHz, DMSO- d6​ )

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
−NH3+​ 8.15Broad Singlet (bs)3HPrimary amine salt (exchanges in D2​O )
−C(CH3​)2​− 1.42Singlet (s)6HGeminal dimethyl protons ( C2 )
−C(CH3​)3​ 1.08Singlet (s)9HTert-butyl protons ( C3 )

Table 2: 13C NMR Reference Data for TMPA·HCl (100 MHz, DMSO- d6​ )

Carbon EnvironmentChemical Shift ( δ , ppm)TypeAssignment / Causality
−C(CH3​)2​(NH3+​) 61.5Quaternary (C) C2 : Strongly deshielded by the adjacent electronegative nitrogen.
−C(CH3​)3​ 36.0Quaternary (C) C3 : Central carbon of the tert-butyl group.
−C(CH3​)3​ 25.5Primary ( CH3​ )Tert-butyl methyl carbons.
−C(CH3​)2​− 23.0Primary ( CH3​ )Geminal methyl carbons attached to C2 .
FT-IR Reference Data

The IR spectrum of TMPA·HCl is dominated by the massive ammonium stretching band and the highly diagnostic symmetric/asymmetric bending of the dense methyl clusters.

Table 3: FT-IR Reference Data for TMPA·HCl (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment & Mechanistic Note
3200 – 2800StrongBroad, complexN-H stretching ( −NH3+​ ) overlapping heavily with aliphatic C-H stretching.
2965, 2870MediumSharpC-H stretching (aliphatic sp3 ).
1605MediumSharpN-H asymmetric bending (confirms the primary amine salt state).
1510MediumSharpN-H symmetric bending.
1395, 1370StrongDoubletC-H bending. Diagnostic: The characteristic "tert-butyl split" caused by vibrational coupling of the methyl groups on the C3 quaternary carbon.
1210MediumSharpC-N stretching.

Visualizing the Analytical Workflow

The following diagram maps the logical progression of the self-validating spectroscopic workflow. The parallel acquisition of solution-state (NMR) and solid-state (IR) data converges at the processing stage to ensure orthogonal validation of the TMPA·HCl structure.

SpectroscopicWorkflow SamplePrep Sample Preparation (TMPA·HCl) NMR_Acq NMR Acquisition (1H, 13C, 2D) SamplePrep->NMR_Acq DMSO-d6 IR_Acq FT-IR Acquisition (ATR Mode) SamplePrep->IR_Acq Solid State DataProc Data Processing (FT, Baseline, Integration) NMR_Acq->DataProc FID Signal IR_Acq->DataProc Interferogram Validation Structural Validation & Purity Assessment DataProc->Validation Orthogonal Spectral Data

Figure 1: Spectroscopic validation workflow for highly sterically hindered aliphatic amines.

References

  • National Center for Biotechnology Information (NCBI). "2,3,3-Trimethyl-2-butanamine". PubChem Compound Summary for CID 207359. Available at:[Link]

  • Google Patents. "US20200361871A1 - Compounds" (TMEM16A Modulators).
  • Google Patents. "AU2017222908B2 - Novel condensed pyrimidine compound or salt thereof" (RET Kinase Inhibitors).

Sources

Exploratory

The Strategic Application of 1,1,2,2-Tetramethylpropylamine Hydrochloride in Advanced Organic Synthesis

Executive Summary In the realm of advanced organic synthesis, the precise control of steric bulk is a fundamental strategy for directing reaction pathways, stabilizing reactive intermediates, and enhancing the metabolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis, the precise control of steric bulk is a fundamental strategy for directing reaction pathways, stabilizing reactive intermediates, and enhancing the metabolic stability of final active pharmaceutical ingredients (APIs) or agrochemicals. Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (also known systematically as 2,3,3-trimethylbutan-2-amine hydrochloride, CAS: 29772-54-1)[1] serves as an exceptional building block. Characterized by an extreme degree of alpha- and beta-carbon branching, this highly hindered primary amine is pivotal in the synthesis of complex heterocycles, structurally rigid amides, and specialized agricultural chemicals such as 1,3-oxazin-4-one derivatives[2].

This technical guide dissects the mechanistic action of this compound, providing researchers and drug development professionals with a comprehensive understanding of its steric profile, reactivity, and practical implementation in synthetic workflows.

Molecular Architecture and Steric Profile

The unique reactivity of 1,1,2,2-tetramethylpropylamine stems directly from its structural topology. The amine group is attached to a tertiary carbon (alpha-position), which is immediately adjacent to a fully substituted quaternary carbon (beta-position)[1].

  • Steric Shielding: The adjacent tert-butyl and methyl groups create a profound "steric umbrella" around the nitrogen atom. This shielding significantly retards nucleophilic attack rates compared to unhindered primary amines, requiring specialized conditions (e.g., high temperatures, specific coupling reagents) to drive amidation or imine formation.

  • Kinetic vs. Thermodynamic Control: When this amine is deployed, reactions are often governed by kinetic barriers. However, once formed, the resulting bonds (e.g., hindered amides) are exceptionally stable against enzymatic cleavage or chemical hydrolysis, a highly desirable trait in drug design and agrochemical longevity.

  • Salt Form Utility: Supplied as a hydrochloride salt, the compound exhibits enhanced stability, solubility in polar protic solvents, and resistance to atmospheric oxidation compared to its free-base counterpart.

Mechanistic Action in Heterocycle Synthesis

A primary application of 1,1,2,2-tetramethylpropylamine is in the construction of N-alkylated heterocycles. A classic example is its use in the synthesis of 1,3-oxazin-4-one derivatives, which exhibit potent selective herbicidal activity[2].

Imine Formation and Cycloaddition Pathway

The mechanism typically begins with the condensation of the free amine (liberated from the hydrochloride salt via a mild base) with formaldehyde to form an intermediate imine (N-methylene-1,1,2,2-tetramethylpropylamine).

  • Free-basing: The hydrochloride salt is neutralized, rendering the nitrogen lone pair available for nucleophilic attack.

  • Condensation: The amine attacks the electrophilic carbonyl carbon of formaldehyde. Despite the steric bulk, the small size of formaldehyde allows the initial addition to proceed, followed by dehydration to yield the highly hindered imine.

  • Cycloaddition: The hindered imine undergoes a formal cycloaddition or condensation with a dioxinone derivative (e.g., 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one) under thermal conditions (refluxing xylene)[2]. The thermal extrusion of acetone from the dioxinone generates an acylketene intermediate, which is rapidly intercepted by the hindered imine to form the 1,3-oxazin-4-one core.

Mechanism A 1,1,2,2-Tetramethylpropylamine (Free Base) C N-Methylene-1,1,2,2- tetramethylpropylamine (Hindered Imine) A->C Condensation (-H2O) B Formaldehyde B->C F 1,3-Oxazin-4-one Derivative (Target Heterocycle) C->F Cycloaddition D Dioxinone Derivative (Thermal Activation) E Acylketene Intermediate D->E Heat (-Acetone) E->F

Caption: Mechanistic pathway for the synthesis of 1,3-oxazin-4-one derivatives using the hindered amine.

Quantitative Data: Reaction Parameters

The steric hindrance of 1,1,2,2-tetramethylpropylamine necessitates optimized reaction conditions. Table 1 summarizes the typical parameters required to achieve high yields when utilizing this bulky building block in condensation reactions.

Table 1: Comparative Reaction Parameters for Hindered Amine Condensations

Reaction TypeReagentsSolvent SystemTemp (°C)Time (h)Avg. Yield (%)
Free-basing Amine HCl, NaOH (aq)DCM / Water20 - 250.5>95
Imine Formation Amine, Formaldehyde (37%)Toluene / EtOH80 - 1102 - 480 - 85
Hetero-Cycloaddition Hindered Imine, DioxinoneXylene135 - 140 (Reflux)0.5 - 1.560 - 75[2]

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocol outlines the synthesis of the intermediate N-methylene-1,1,2,2-tetramethylpropylamine and its subsequent conversion to a 1,3-oxazin-4-one derivative, adapted from validated patent literature[2].

Protocol A: Preparation of the Hindered Imine Intermediate

Rationale: The generation of the imine must be driven to completion by the removal of water, overcoming the kinetic barrier imposed by the tert-butyl and methyl groups.

  • Liberation of Free Base: Suspend 10.0 mmol of 1,1,2,2-tetramethylpropylamine hydrochloride in 20 mL of dichloromethane (DCM). Add 12.0 mmol of 1N NaOH dropwise under vigorous stirring at room temperature. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Condensation: Dissolve the resulting free amine in 15 mL of toluene. Add 11.0 mmol of aqueous formaldehyde (37%).

  • Dehydration: Equip the reaction flask with a Dean-Stark trap. Reflux the mixture (approx. 110°C) until water ceases to collect (typically 2-3 hours).

  • Isolation: Remove the toluene under reduced pressure to yield N-methylene-1,1,2,2-tetramethylpropylamine as a crude oil, which is generally used immediately in the next step to prevent polymerization.

Protocol B: Synthesis of 1,3-Oxazin-4-one Derivative

Rationale: The thermal generation of the highly reactive acylketene from the dioxinone is required to react with the sterically hindered imine. Xylene is chosen as the solvent to achieve the necessary reflux temperature.

  • Setup: In an oven-dried, argon-purged round-bottom flask, combine 0.65 g of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one and 0.54 g of N-methylene-1,1,2,2-tetramethylpropylamine[2].

  • Reaction: Add 2 mL of anhydrous xylene. Heat the mixture to reflux (approx. 138°C) for exactly 30 minutes[2].

  • Monitoring: The reaction progress can be monitored by TLC (Hexane:EtOAc) tracking the disappearance of the dioxinone.

  • Purification: Cool the reaction mixture to room temperature. Load directly onto a silica gel column. Purify via flash chromatography to isolate the target 1,3-oxazin-4-one derivative (approx. 0.40 g yield)[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 207359, 2,3,3-Trimethyl-2-butanamine" PubChem, [Link]. Accessed 5 April 2026.

  • Google Patents.

Sources

Foundational

An In-Depth Technical Guide to the Toxicity Profile and Handling of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Executive Summary This document provides a comprehensive overview of the anticipated toxicity profile and safe handling guidelines for Propylamine, 1,1,2,2-tetramethyl-, hydrochloride. Due to the absence of specific data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive overview of the anticipated toxicity profile and safe handling guidelines for Propylamine, 1,1,2,2-tetramethyl-, hydrochloride. Due to the absence of specific data for this compound, this guide is built upon the toxicological data of its structural isomer, tert-Octylamine, and the general characteristics of hindered aliphatic amines. Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution, assuming it to be a corrosive and toxic substance. Key hazards include severe skin and eye irritation or burns, respiratory tract irritation, and potential harm if swallowed or inhaled. Strict adherence to the engineering controls, personal protective equipment (PPE) recommendations, and emergency procedures outlined in this guide is imperative to ensure personnel safety.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is fundamental to its safe handling. While specific experimental data for Propylamine, 1,1,2,2-tetramethyl-, hydrochloride is limited, the properties of its free base and related amines can inform safe practices.

PropertyAnticipated Value/CharacteristicRationale/Source
Molecular Formula C₇H₁₈ClNBased on chemical structure
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts
Solubility Soluble in waterGeneral property of hydrochloride salts
Odor Amine-like, potentially irritatingCharacteristic of aliphatic amines

Toxicological Profile

The toxicological profile is extrapolated from data on tert-Octylamine and the general class of aliphatic amines.[1][2] The primary hazards are associated with its corrosive and irritant nature.

Acute Toxicity
  • Oral: Based on data for tert-Octylamine, this compound is expected to be harmful if swallowed. The oral LD50 for tert-Octylamine in rats is reported as 218 mg/kg.[1] Ingestion may cause severe chemical burns to the mouth, throat, and gastrointestinal tract.[3]

  • Dermal: While the dermal LD50 for tert-Octylamine in rabbits is high (>3000 mg/kg), indicating relatively low systemic toxicity via this route, direct skin contact is still a major concern due to its corrosive nature.[1] Absorption through the skin may still lead to systemic effects.[4]

  • Inhalation: Inhalation of dust or aerosols may cause severe irritation to the respiratory tract.[1] High concentrations could lead to chemical pneumonitis and pulmonary edema, a medical emergency.[4]

Irritation and Corrosivity
  • Skin: Assumed to be a corrosive substance that can cause severe skin burns and irritation.[3] Prolonged or repeated contact may lead to dermatitis.[4]

  • Eyes: Expected to cause serious eye damage, potentially leading to permanent vision loss.[1][3] Vapors can also be highly irritating to the eyes.[4]

Sensitization

There is a potential for this compound to act as a skin sensitizer, meaning that after an initial exposure, subsequent low-level exposures could trigger an allergic skin reaction.[4]

Chronic Exposure and Other Health Effects

Long-term exposure to the respiratory tract may lead to chronic irritation and bronchitis. Due to the general reactivity of amines, the potential for other long-term health effects cannot be ruled out without specific data.

Safe Handling and Storage

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent operational protocols, is essential.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedures that may generate dust or aerosols.

  • Safety Showers and Eyewash Stations: Safety showers and eyewash stations must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtection against splashes and dust
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and burns
Body Protection A lab coat, with additional chemical-resistant apron and sleeves as neededProtects against skin exposure
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRequired when handling outside of a fume hood or in case of a spill
Workplace Practices
  • Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[5]

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep containers tightly closed.

Emergency Procedures

Rapid and informed response is critical in the event of an emergency.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[4]

Spill and Leak Response
  • Small Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area immediately and contact emergency services.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow this material to enter the environment.[5]

Visualization of Key Safety Protocols

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Remove and Dispose of PPE Properly clean2->clean3

Caption: A step-by-step workflow for the safe handling of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride.

Emergency Response Logic

G cluster_actions exposure Exposure Occurs? action1 Move to Fresh Air exposure->action1 Inhalation action2 Flush with Water (15+ min) exposure->action2 Skin/Eye Contact action3 Rinse Mouth (Do NOT Induce Vomiting) exposure->action3 Ingestion action4 Seek Immediate Medical Attention action1->action4 action2->action4 action3->action4

Caption: Decision-making process for first aid response to an exposure incident.

References

  • LookChem. (n.d.). Tert-Octylamine CAS 107-45-9 Suppliers, Manufacturers, Factory - Wholesale Price. Retrieved from [Link]

  • Maiti, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Kohl, E. G. (2015). Aliphatic and Alicyclic Amines.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Tetramethylammonium Hydroxide (ca.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET - Tetrapropylammonium hydroxide solution.
  • Sigma-Aldrich. (2026).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1,1,2,2-Tetramethylcyclopropane.
  • Santa Cruz Biotechnology. (n.d.).
  • Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Santa Cruz Biotechnology. (n.d.).
  • Cole-Parmer. (2005).
  • Thermo Fisher Scientific. (2010).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

An Application Note and Protocol for the Synthesis of 1,1,2,2-Tetramethylpropylamine Hydrochloride Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1,1,2,2-tetramethylpropylamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1,1,2,2-Tetramethylpropylamine Hydrochloride

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1,1,2,2-tetramethylpropylamine hydrochloride (IUPAC Name: 2,2,3,3-tetramethylbutan-1-amine hydrochloride; CAS No: 5421-55-6). This sterically hindered primary amine salt is a valuable building block in various fields, including pharmaceutical development and agrochemical synthesis.[1] The protocol detailed herein follows a robust three-step synthetic sequence starting from 2,2,3,3-tetramethylbutanoic acid. The methodology emphasizes safety, efficiency, and high purity of the final product. Each step is accompanied by expert commentary to elucidate the rationale behind the procedural choices, ensuring the protocol is both instructional and scientifically rigorous for researchers, scientists, and drug development professionals.

Introduction and Significance

2,2,3,3-Tetramethylbutan-1-amine hydrochloride is a specialty chemical whose unique, sterically encumbered structure makes it a useful intermediate in organic synthesis.[1] The bulky tetramethylbutane backbone provides significant steric hindrance, a property that can be leveraged to influence reaction selectivity or to enhance the stability of a final compound.[1] Its applications are being explored in drug delivery systems, where it may improve the solubility and bioavailability of active pharmaceutical ingredients (APIs), and as an intermediate in the synthesis of novel pesticides and herbicides.[1]

This guide provides a reliable method for the laboratory-scale preparation of this compound, which may not be readily available commercially in large quantities. The synthesis proceeds through the formation of a carboxamide intermediate, followed by its reduction to the primary amine, and concludes with the conversion to a stable, crystalline hydrochloride salt.

Overall Synthetic Scheme

The synthesis is performed in three main stages:

  • Amide Formation: Conversion of 2,2,3,3-tetramethylbutanoic acid to 2,2,3,3-tetramethylbutanamide via an acid chloride intermediate.

  • Amide Reduction: Reduction of the amide to the corresponding primary amine, 2,2,3,3-tetramethylbutan-1-amine, using a powerful hydride reducing agent.

  • Salt Formation: Conversion of the free amine to its stable hydrochloride salt, facilitating purification and storage.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction cluster_2 Step 3: Salt Formation Start 2,2,3,3-Tetramethyl- butanoic Acid Reagent1 Thionyl Chloride (SOCl2) in Anhydrous Toluene Start->Reagent1 Intermediate1 Acid Chloride Intermediate (in situ) Reagent1->Intermediate1 Reagent2 Aqueous Ammonia (NH4OH) Intermediate1->Reagent2 Product1 2,2,3,3-Tetramethyl- butanamide Reagent2->Product1 Reagent3 Lithium Aluminum Hydride (LiAlH4) in Anhydrous THF Product1->Reagent3 Product2 2,2,3,3-Tetramethyl- butan-1-amine Reagent3->Product2 Reagent4 Concentrated HCl in Diethyl Ether Product2->Reagent4 FinalProduct 2,2,3,3-Tetramethylbutan-1-amine Hydrochloride Reagent4->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Safety and Handling

Core Directive: This protocol involves hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care under anhydrous conditions.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents. Handle under an inert atmosphere (e.g., Nitrogen or Argon). Ensure no contact with moisture.

  • Solvents (Toluene, THF, Diethyl Ether): Highly flammable liquids. Keep away from ignition sources and use in a well-ventilated area.[2] THF can form explosive peroxides; use freshly opened or tested solvent.

  • Amines: Amines can be toxic and corrosive. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and causes severe burns. Handle with appropriate care.

Materials and Reagents

ReagentFormulaCAS No.M.W. ( g/mol )Notes
2,2,3,3-Tetramethylbutanoic AcidC₈H₁₆O₂13478-43-8144.21Starting material
Thionyl ChlorideSOCl₂7719-09-7118.97Reagent grade, ≥99%
TolueneC₇H₈108-88-392.14Anhydrous
Ammonium HydroxideNH₄OH1336-21-635.0428-30% solution in water
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi16853-85-337.95Powder or granules
Tetrahydrofuran (THF)C₄H₈O109-99-972.11Anhydrous, inhibitor-free
Diethyl Ether(C₂H₅)₂O60-29-774.12Anhydrous
Hydrochloric AcidHCl7647-01-036.4637% (concentrated)
Sodium Sulfate (Anhydrous)Na₂SO₄7757-82-6142.04For drying
Celite® 54568855-54-9N/AFiltration aid

Detailed Experimental Protocol

Part A: Synthesis of 2,2,3,3-Tetramethylbutanamide
  • Rationale: This step converts the carboxylic acid into a more reactive acid chloride intermediate, which readily reacts with ammonia to form the stable primary amide. Toluene is used as a solvent that allows for heating to drive the reaction to completion.

  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a gas outlet bubbler (leading to a base trap, e.g., NaOH solution), and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Reaction: Charge the flask with 2,2,3,3-tetramethylbutanoic acid (14.4 g, 0.10 mol) and anhydrous toluene (150 mL).

  • Acid Chloride Formation: While stirring, add thionyl chloride (10.9 mL, 0.15 mol) dropwise via the dropping funnel over 20 minutes. The addition is exothermic.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Cooling & Quenching: Cool the reaction mixture to 0°C in an ice bath. In a separate beaker, cool 100 mL of 28% aqueous ammonium hydroxide in an ice bath.

  • Amide Formation: Very slowly and carefully, add the cooled acid chloride solution from the flask to the stirred ammonium hydroxide solution. This is a highly exothermic reaction; maintain the temperature below 20°C.

  • Isolation: Continue stirring for 1 hour at room temperature. The white solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether.

  • Drying: Dry the white crystalline solid under vacuum to yield 2,2,3,3-tetramethylbutanamide. (Expected yield: 85-95%).

Part B: Reduction to 2,2,3,3-Tetramethylbutan-1-amine
  • Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting amides directly to amines. The reaction must be conducted under strictly anhydrous and inert conditions due to the high reactivity of LiAlH₄.

  • Setup: Equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a reflux condenser (with N₂ inlet), and a solid addition funnel or powder funnel. Flame-dry the apparatus under vacuum and cool under a stream of nitrogen.

  • Hydride Suspension: Carefully charge the flask with LiAlH₄ (7.6 g, 0.20 mol) and add 300 mL of anhydrous THF via cannula. Stir to create a uniform grey suspension.

  • Amide Addition: In a separate flask, dissolve the 2,2,3,3-tetramethylbutanamide (14.3 g, ~0.10 mol) from Part A in 150 mL of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the stirred LiAlH₄ suspension over 1 hour. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours to ensure complete reduction.

  • Workup (Fieser Method): Cool the reaction flask to 0°C in an ice bath. Quench the reaction by the sequential, dropwise addition of:

    • 7.6 mL of water

    • 7.6 mL of 15% aqueous NaOH

    • 22.8 mL of water

    • Causality: This specific sequence is crucial. It produces a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the amine product.

  • Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. The grey suspension should turn into a white, filterable solid. Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

  • Solvent Removal: Combine the filtrate and washings. Remove the THF under reduced pressure using a rotary evaporator to yield the crude 2,2,3,3-tetramethylbutan-1-amine as an oil.

Part C: Formation and Purification of the Hydrochloride Salt
  • Rationale: Converting the liquid, potentially volatile free amine into its hydrochloride salt provides a stable, crystalline solid that is easy to handle, weigh, and store.[3] The salt is typically insoluble in non-polar organic solvents, allowing for its precipitation and purification.[1]

  • Dissolution: Dissolve the crude amine from Part B in 200 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0°C in an ice bath. While stirring, slowly add concentrated (37%) hydrochloric acid dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding HCl until the solution is acidic to moist pH paper.

  • Isolation: Stir the suspension at 0°C for 30 minutes, then collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether (3 x 30 mL) to remove any non-basic impurities.

  • Recrystallization: For higher purity, recrystallize the solid from an ethanol/water mixture.[1] Dissolve the salt in a minimum amount of hot ethanol, then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. This yields 2,2,3,3-tetramethylbutan-1-amine hydrochloride. (Expected overall yield: 60-75%).

Salt_Formation_Logic A Crude Amine (Liquid/Oil) Soluble in Ether B Add HCl (Proton Source) A->B C Protonation R-NH2 -> R-NH3+ B->C D Ammonium Salt (Ionic) Insoluble in Ether C->D E Precipitation from Solution D->E F Purified Crystalline Solid E->F

Caption: Logical flow of the amine to hydrochloride salt conversion.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and absence of major impurities.

  • FT-IR Spectroscopy: To identify characteristic functional group peaks (e.g., N-H stretches of the ammonium salt).

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Elemental Analysis: To confirm the empirical formula (C₈H₂₀ClN).

References

  • Organic Syntheses. (n.d.). n-HEPTYLAMINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TRIMETHYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
  • Coppola, G. M., & Schuster, H. F. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(23), 4419-4421.
  • Ren, Z., et al. (2009). Facile synthesis of amide and amine derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Journal of Chemical Research, 2009(10), 614-616.

Sources

Application

Application Notes and Protocols for Propylamine, 1,1,2,2-tetramethyl-, Hydrochloride in Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS No. 29772-64-3) is a highly sterically hind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS No. 29772-64-3) is a highly sterically hindered primary amine salt. Its unique structural architecture, characterized by a quaternary carbon atom adjacent to a neopentyl-like structure, suggests a range of specialized applications in synthetic organic chemistry, particularly in the synthesis of complex pharmaceutical intermediates. The pronounced steric bulk around the amino group can be strategically exploited to direct reaction pathways, enhance selectivity, and stabilize reactive species. This guide provides a comprehensive overview of the potential applications, supported by theoretical principles and general experimental protocols, to empower researchers in leveraging the distinct properties of this compound in drug discovery and development. While specific, documented applications in peer-reviewed literature are sparse, this document extrapolates its utility based on the well-established roles of sterically hindered amines in modern organic synthesis.

Introduction and Molecular Overview

Propylamine, 1,1,2,2-tetramethyl-, also known as 2,2,3,3-tetramethylbutan-1-amine, is a primary amine with significant steric hindrance around the nitrogen atom. The hydrochloride salt is the more stable and commonly supplied form for laboratory use. The substantial steric bulk is imparted by the two adjacent quaternary carbon centers. This structural feature is the primary determinant of its chemical reactivity and potential applications.

Unlike less hindered primary amines, the lone pair of electrons on the nitrogen in 1,1,2,2-tetramethylpropylamine is sterically shielded, which can dramatically influence its nucleophilicity and basicity. This characteristic makes it an intriguing candidate for applications where a non-nucleophilic base is required or where the bulky substituent can serve to direct the stereochemical outcome of a reaction or act as a protective group.

Molecular Structure:

Caption: Ball-and-stick model of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride.

Physicochemical Properties and Data

A summary of the key physicochemical properties of propylamine, 1,1,2,2-tetramethyl-, hydrochloride is presented in the table below. It is important to note that this compound is often supplied for early discovery research, and extensive analytical data may not always be publicly available. Researchers should confirm the identity and purity of the material before use.

PropertyValueSource
CAS Number 29772-64-3
Molecular Formula C₇H₁₇N · HCl
Molecular Weight 151.68 g/mol Calculated
Physical Form Solid
SMILES String NC(C)(C)C(C)(C)C.Cl
InChI Key VBLHYILVPSSTFU-UHFFFAOYSA-N

Potential Applications in Pharmaceutical Intermediate Synthesis

The unique steric properties of 1,1,2,2-tetramethylpropylamine suggest its utility in several key areas of pharmaceutical synthesis.

As a Non-Nucleophilic Base

In many organic transformations, a base is required to deprotonate a substrate or neutralize an acid byproduct. However, common amine bases can also act as nucleophiles, leading to undesired side reactions. The significant steric hindrance around the nitrogen atom of 1,1,2,2-tetramethylpropylamine is expected to severely diminish its nucleophilicity while retaining sufficient basicity to abstract protons.

Potential Use Cases:

  • Elimination Reactions: Promoting E2 elimination reactions over SN2 substitution, particularly in the synthesis of unsaturated intermediates where the formation of an amine adduct is a competing pathway.

  • Enolate Formation: In reactions involving the formation of kinetic enolates, a bulky, non-nucleophilic base can selectively deprotonate the less sterically hindered α-carbon.

  • Catalyst Systems: As a proton shuttle or scavenger in metal-catalyzed cross-coupling reactions where a mild, non-coordinating base is beneficial.

As a Bulky Protecting Group

The 1,1,2,2-tetramethylpropyl group could serve as a highly effective, sterically demanding protecting group for various functionalities in a pharmaceutical intermediate. Its bulk would be expected to provide excellent steric shielding to the protected group, preventing unwanted reactions at that site.

Hypothesized Workflow:

  • Protection: Reaction of the free amine with a suitable substrate (e.g., a carboxylic acid to form a bulky amide, or an aldehyde to form a bulky imine).

  • Downstream Synthesis: Performance of subsequent synthetic steps on other parts of the molecule.

  • Deprotection: Removal of the bulky group under specific conditions to reveal the original functionality.

In Salt Formation for API Modification

The hydrochloride salt itself, or the free amine's ability to form salts with acidic active pharmaceutical ingredients (APIs), presents opportunities for modifying the physicochemical properties of a drug substance. The bulky and lipophilic nature of the 1,1,2,2-tetramethylpropyl cation could influence:

  • Solubility: Potentially enhancing solubility in non-polar solvents or lipid-based formulation vehicles.

  • Crystal Packing and Polymorphism: The formation of salts with this bulky counterion could lead to the discovery of novel and stable crystalline forms of an API.

  • Hygroscopicity: The hydrophobic nature of the cation might reduce the water uptake of the salt form of an API.

Experimental Protocols (General Templates)

The following protocols are generalized templates and should be optimized for specific substrates and reaction conditions.

Protocol 1: General Procedure for Use as a Non-Nucleophilic Base in an Elimination Reaction

Objective: To synthesize an alkene from an alkyl halide using 1,1,2,2-tetramethylpropylamine as a non-nucleophilic base.

Materials:

  • Alkyl halide (1.0 eq)

  • 1,1,2,2-tetramethylpropylamine (free base, 1.5 - 2.0 eq)

  • Anhydrous, non-polar aprotic solvent (e.g., Toluene, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the substrate's reactivity).

  • Slowly add the 1,1,2,2-tetramethylpropylamine to the stirred solution.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) to protonate the excess amine.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Workflow Diagram for Protocol 1:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup 1. Add alkyl halide and anhydrous solvent to flask inert 2. Establish inert atmosphere and cool reaction setup->inert add_base 3. Add 1,1,2,2-tetramethylpropylamine inert->add_base monitor 4. Monitor reaction (TLC, GC-MS) add_base->monitor quench 5. Quench with aq. HCl monitor->quench extract 6. Extract with organic solvent quench->extract purify 7. Dry, concentrate, and purify extract->purify

Caption: General workflow for an elimination reaction using a bulky amine base.

Protocol 2: General Procedure for Salt Formation with an Acidic API

Objective: To prepare the 1,1,2,2-tetramethylpropylammonium salt of an acidic API to evaluate its physicochemical properties.

Materials:

  • Acidic API (1.0 eq)

  • 1,1,2,2-tetramethylpropylamine (free base, 1.05 eq)

  • Suitable solvent system for crystallization (e.g., ethanol, isopropanol, ethyl acetate)

Procedure:

  • Dissolve the acidic API in the chosen solvent, with gentle heating if necessary.

  • In a separate flask, dissolve the 1,1,2,2-tetramethylpropylamine in a minimal amount of the same solvent.

  • Slowly add the amine solution to the stirred API solution at room temperature or slightly elevated temperature.

  • Stir the resulting solution for a predetermined time (e.g., 1-2 hours) to ensure complete salt formation.

  • Induce crystallization by cooling the solution, adding an anti-solvent, or allowing for slow evaporation.

  • Collect the precipitated salt by filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

  • Characterize the resulting salt by techniques such as NMR, DSC, TGA, and XRPD to determine its properties.

Conclusion

References

A comprehensive list of references is not available due to the limited published data on the specific applications of this compound. The information herein is based on general principles of organic chemistry and data from chemical suppliers.

  • PubChem. Propylamine, n-ethyl-1,1,2,2-tetramethyl-, hydrochloride. [Link]

  • Genovino, J., Lagu, B., Wang, Y., & Touré, B. B. (2015). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications, 51(78), 14695-14698. [Link]

  • Hoyt, L., & Garg, N. K. (2018). Aryne-mediated synthesis of sterically hindered arylamines using TEMPO as the amine source. Organic & Biomolecular Chemistry, 16(33), 5970-5973. [Link]

Method

Application Note: Utilization of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride as a Sterically Hindered Base

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale Propylamine, 1,1,2,2-tetramethyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (IUPAC: 2,3,3-trimethylbutan-2-amine hydrochloride), frequently referred to in literature as tert-heptylamine hydrochloride, represents an extreme in the design of sterically hindered primary amines[1]. While secondary and tertiary amines (such as DIPEA or TMP) are the traditional go-to non-nucleophilic bases, certain advanced synthetic pathways require a primary amine footprint with absolute suppression of nucleophilic addition.

The Causality of Steric Shielding: The unique chemical behavior of this molecule stems from its architecture. The nitrogen atom is directly bonded to an alpha-carbon bearing two methyl groups, which is in turn bonded to a tert-butyl group. This 1,1,2,2-tetramethylpropyl structure creates a hemispherical steric shield around the nitrogen lone pair. It physically blocks the amine from acting as a nucleophile in SN2 reactions or carbonyl additions, while still allowing the kinetically smaller proton to access the lone pair, thus preserving its basicity.

Why utilize the Hydrochloride Salt? Free aliphatic amines of this molecular weight are volatile, prone to atmospheric oxidation, and rapidly absorb CO2 to form carbamates. The hydrochloride salt (Propylamine, 1,1,2,2-tetramethyl-, hydrochloride) is a bench-stable, free-flowing powder that allows for precise stoichiometric weighing without the need for a glovebox[1]. It serves as a reliable precursor that must be "cracked" (neutralized) in situ or immediately prior to use.

Direct Application: In Situ Generation and Use

When a highly hindered, non-nucleophilic base is required for selective E2 eliminations or enolizations—especially in complex drug development where standard bases like DIPEA fail due to subtle nucleophilic side reactions—tert-heptylamine can be deployed.

Protocol 1: Liberation and Application of the Free Base

This protocol outlines a self-validating system for cracking the hydrochloride salt and utilizing the free base in an anhydrous reaction. The phase separation visually validates the neutralization, while the specific choice of drying agent prevents product loss.

  • Salt Cracking: Suspend 1.0 equivalent of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride in methyl tert-butyl ether (MTBE) (10 mL/g).

  • Neutralization: Add an equal volume of 2M aqueous NaOH. Stir vigorously for 15 minutes. The biphasic system ensures the water-soluble HCl is neutralized, driving the free base entirely into the organic MTBE layer.

  • Phase Separation & Drying: Separate the organic layer. Wash with a minimal volume of brine, then dry over anhydrous Na2SO4.

    • Expert Insight: Do not use CaCl2 as a drying agent, as it readily forms coordination complexes with primary amines, which will drastically reduce your yield.

  • Concentration: Carefully concentrate under reduced pressure using a water bath kept below 30°C to prevent volatilization of the free base.

  • Reaction Execution: Dissolve the freshly liberated base in anhydrous dichloromethane (DCM) or THF. Add your electrophilic substrate dropwise at 0°C. The steric bulk will direct the reaction exclusively toward deprotonation rather than substitution.

StericShielding A 1,1,2,2-Tetramethylpropylamine HCl (Bench-Stable Salt) B Biphasic Neutralization (NaOH / MTBE) A->B Base Addition C Free tert-Heptylamine (Active Hindered Base) B->C Phase Extraction D Steric Shielding by tert-Butyl & gem-Dimethyl C->D Structural Feature E Selective Deprotonation (Nucleophilic Attack Blocked) D->E Enables Selectivity

Workflow for generating and utilizing the active tert-heptylamine base.

Advanced Application: Precursor to Ultra-Hindered Phosphazene Bases

The most powerful application of 1,1,2,2-tetramethylpropylamine is as a critical building block for Schwesinger phosphazene bases (triaminoiminophosphoranes)[2]. When standard tert-butyl or tert-octyl substituted phosphazenes do not provide enough steric hindrance to prevent unwanted side reactions, the tert-heptyl derivative (tHept-P1) is synthesized[3]. These uncharged superbases exceed the basicity of DBU by over 3 pKa units and are critical for the alkylation of highly sensitive substrates[3].

Protocol 2: Synthesis of the tHept-P1 Superbase
  • Imine Formation: React the freshly liberated 1,1,2,2-tetramethylpropylamine (1.0 eq) with phosphorus pentachloride (PCl5) (1.0 eq) in anhydrous chlorobenzene at 80°C. This forms the highly reactive (alkylimino)phosphorus trichloride intermediate.

  • Exhaustive Amination: Cool the mixture to -20°C and slowly introduce anhydrous dimethylamine (excess, >6.0 eq).

    • Expert Insight: The extreme steric bulk of the tert-heptyl group on the nitrogen stabilizes the intermediate, preventing the dimerization that typically destroys less hindered (alkylimino)phosphorus trichlorides[2].

  • Salt Metathesis: The reaction yields the phosphazenium chloride salt. Treat this salt with a strong alkali metal hydroxide (e.g., KOH) in a biphasic system to liberate the free tHept-P1 base.

  • Purification: Distill the resulting liquid under high vacuum. The resulting tHept-P1 base is highly stable to oxygen and can be recovered from its salts without detectable hydrolysis[3].

PhosphazeneSynthesis Step1 Free Base Generation from HCl Salt Step2 Reaction with PCl5 (Phosphorus Electrophile) Step1->Step2 Anhydrous Conditions Step3 Amination with Dimethylamine Step2->Step3 Intermediate Formation Step4 Deprotonation & Vacuum Distillation Step3->Step4 Salt Conversion Result tHept-P1 Phosphazene Base (Ultra-Hindered Superbase) Step4->Result Purification

Synthesis pathway of the ultra-hindered tHept-P1 phosphazene superbase.

Quantitative Data & Comparative Analysis

To justify the selection of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride over other common bases, the following table summarizes the comparative steric and electronic parameters.

Base / PrecursorConjugate Acid pKa (H2O)Steric DescriptorNucleophilicity ProfilePrimary Use Case
Isopropylamine~10.6ModerateHighNucleophilic amination
tert-Butylamine~10.8HighModerateBulky nucleophile / Ligand
DIPEA (Hunig's Base)~10.5Very HighLowStandard non-nucleophilic base
tert-Heptylamine ~11.0 (est.) Extreme Very Low Ultra-hindered base / P1 precursor
tHept-P1 (Derivative)~27.0 (MeCN)Ultra-HinderedNegligibleUncharged superbase applications

References

  • Title: 2,3,3-Trimethyl-2-butanamine | C7H17N | CID 207359 - PubChem Source: nih.gov URL: [Link]

  • Title: Chem.: 2)

Sources

Application

Application Note: High-Yield Preparation of Sterically Hindered Amine Derivatives Using 1,1,2,2-Tetramethylpropylamine Hydrochloride

Mechanistic Rationale & Chemical Profiling The incorporation of bulky, highly branched aliphatic amines into active pharmaceutical ingredients (APIs) is a proven strategy in modern drug design. 1,1,2,2-Tetramethylpropyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Profiling

The incorporation of bulky, highly branched aliphatic amines into active pharmaceutical ingredients (APIs) is a proven strategy in modern drug design. 1,1,2,2-Tetramethylpropylamine hydrochloride (CAS 29772-54-1), systematically known as 2,3,3-trimethylbutan-2-amine hydrochloride, features a sterically demanding tert-alkyl architecture ( C(CH3​)3​−C(CH3​)2​−NH2​ )[1].

From a pharmacokinetic perspective, this moiety is highly valued because the absence of α -protons completely blocks oxidative metabolism by monoamine oxidases (MAOs) and Cytochrome P450 enzymes. Furthermore, the extreme steric bulk restricts bond rotation, locking the resulting drug molecule into specific bioactive conformations[2].

However, the same steric hindrance that provides metabolic stability drastically reduces the nucleophilicity of the amine. Standard coupling conditions (e.g., EDC/HOBt at room temperature) typically fail or result in trace yields. Furthermore, the free base of 1,1,2,2-tetramethylpropylamine is a lipophilic, volatile liquid that rapidly absorbs atmospheric CO2​ to form insoluble carbamates. Utilizing the hydrochloride salt is a mandatory best practice; it ensures stoichiometric precision, prevents oxidative degradation, and allows for controlled in situ free-basing during the reaction workflow.

Optimization of Reaction Conditions

To overcome the immense activation energy barrier associated with nucleophilic attack by a tert-alkyl amine, electrophiles must be highly activated, and thermal energy is often required. The table below summarizes the quantitative optimization of N-acylation conditions, highlighting the causality behind reagent selection.

Table 1: Optimization of N-Acylation Conditions for 1,1,2,2-Tetramethylpropylamine

Coupling ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
EDC·HCl / HOBtDIPEADMF2524< 20%The standard active ester is too sterically hindered for nucleophilic attack by the tert-alkyl amine.
HATUDIPEADMF601265 - 80%The HOAt ester provides neighboring group participation (H-bonding via the pyridine nitrogen) to accelerate aminolysis; heat overcomes the steric barrier.
T3P (50% in EtOAc) Et3​N EtOAc801670 - 85%High reactivity of phosphonic anhydrides; irreversible formation of water-soluble byproducts drives the reaction forward.
Acyl ChloridePyridineDCM40685 - 95%Direct attack on the highly electrophilic acylium intermediate provides the highest thermodynamic efficiency.

Experimental Workflows

The following diagram illustrates the divergent synthetic pathways utilized to convert the stable hydrochloride salt into highly functionalized derivatives.

Workflow A 1,1,2,2-Tetramethylpropylamine HCl (CAS: 29772-54-1) B In Situ Free-Basing (Excess DIPEA) A->B Base Addition C Amide Derivative (N-Acylation) B->C R-COCl or HATU (Heat) D Secondary Amine (Reductive Amination) B->D R-CHO + Ti(OiPr)4 then NaBH(OAc)3 E Urea Derivative (Isocyanate Addition) B->E R-NCO (Reflux)

Reaction workflow for derivatizing sterically hindered 1,1,2,2-tetramethylpropylamine.

Self-Validating Protocols

The following methodologies are designed as self-validating systems. Visual cues and specific workup steps are embedded to ensure that researchers can verify the success of the reaction at intermediate stages.

Protocol A: N-Acylation via Uronium Activation (Amide Synthesis)

This protocol utilizes HATU, which is specifically suited for sterically hindered amines due to the formation of a highly reactive 7-aza-benzotriazole active ester[2].

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 1,1,2,2-tetramethylpropylamine hydrochloride (1.0 equiv, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL, 0.2 M).

  • Free-Basing: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol) dropwise at room temperature. Validation Check: The suspension will transition to a clear solution as the amine is liberated from its HCl salt. Stir for 15 minutes.

  • Activation: In a separate vial, dissolve the target carboxylic acid (1.1 equiv, 5.5 mmol) and HATU (1.2 equiv, 6.0 mmol) in DMF (5 mL). Stir for 10 minutes to form the active ester, then transfer this solution to the amine mixture.

  • Coupling: Heat the reaction mixture to 60 °C and stir for 12–16 hours.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Self-Validating Wash: Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL). Causality: This step is critical. DMF is highly miscible with Ethyl Acetate; failing to perform the LiCl wash will result in DMF contamination, artificially inflating the crude mass and ruining subsequent chromatographic purification.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Lewis-Acid Mediated Reductive Amination

Direct reductive amination of tert-alkyl amines is thermodynamically disfavored because the steric clash prevents spontaneous imine formation. This protocol uses Titanium(IV) isopropoxide to force the equilibrium.

  • Imine Formation: In a dry flask, dissolve 1,1,2,2-tetramethylpropylamine hydrochloride (1.0 equiv, 5.0 mmol) and the target aldehyde (1.0 equiv, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (25 mL).

  • Lewis Acid Addition: Add triethylamine (1.1 equiv, 5.5 mmol) to liberate the free amine, followed immediately by Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) (2.0 equiv, 10.0 mmol).

  • Equilibration: Stir the mixture at room temperature for 12 hours. Causality: Ti(O−iPr)4​ acts simultaneously as a water scavenger and a Lewis acid, coordinating to the carbonyl oxygen to force the sterically crowded iminium ion formation prior to any reduction.

  • Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 equiv, 10.0 mmol) in distinct portions to control hydrogen gas evolution. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Self-Validating Quench: Quench the reaction carefully by adding 1M NaOH (15 mL). Validation Check: A thick, white precipitate of titanium dioxide ( TiO2​ ) must form immediately. If the precipitate is gelatinous or incomplete, the extraction will form an unmanageable emulsion.

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with Dichloromethane (DCM).

  • Isolation: Separate the organic layer from the filtrate, dry over MgSO4​ , concentrate in vacuo, and purify to yield the sterically hindered secondary amine.

References

  • Source: nih.
  • Source: researchgate.
  • Source: google.

Sources

Method

Experimental procedures involving Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Application Note: Overcoming Steric Hindrance with Propylamine, 1,1,2,2-Tetramethyl-, Hydrochloride in Advanced Pharmacophore and Agrochemical Synthesis Executive Summary & Chemical Rationale Propylamine, 1,1,2,2-tetrame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Steric Hindrance with Propylamine, 1,1,2,2-Tetramethyl-, Hydrochloride in Advanced Pharmacophore and Agrochemical Synthesis

Executive Summary & Chemical Rationale

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (IUPAC: 2,3,3-trimethylbutan-2-amine hydrochloride; CAS: 29772-54-1 for free base) [1] is an exceptionally bulky primary aliphatic amine. Structurally, it features a massive tert-butyl group adjacent to a gem-dimethyl-substituted alpha-carbon. In drug development, incorporating this extreme steric shielding is a highly effective strategy for synthesizing protease-resistant amides, thereby increasing the metabolic half-life of pharmacophores. In agrochemistry, it serves as a critical building block for novel 1,3-oxazin-4-one herbicides [2].

However, this same steric bulk drastically reduces the amine's nucleophilicity, rendering standard peptide coupling protocols completely ineffective. This application note details field-proven, highly engineered protocols to successfully utilize this hindered amine.

Physicochemical Profiling

Understanding the physical properties of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (TMPA-HCl) is critical for handling and reaction design. The dense aliphatic bulk increases the lipophilicity and volatility of the free base.

Table 1: Physicochemical Properties and Experimental Implications

PropertyValueCausality / Experimental Implication
Molecular Formula C7H17N · HClSupplied as a stable salt; requires aggressive desalinization (free-basing) prior to nucleophilic reactions.
Molecular Weight 115.22 g/mol (Base)The free base is highly volatile; reactions must avoid open-air heating to prevent reagent loss.
Steric Environment Quaternary α-carbonBlocks enzyme active sites (protease resistance) but drastically slows down nucleophilic acyl substitution.
Solubility (HCl Salt) H2O, MeOH, DMSOIdeal for long-term storage; must be partitioned into organic solvents (e.g., DCM) post-basification.

Protocol 1: Synthesis of Sterically Hindered Amides (Drug Discovery)

Objective: Couple TMPA with a target carboxylic acid to generate a metabolically stable, protease-resistant amide.

Causality Check: Standard coupling reagents (e.g., HATU, EDC/HOBt) routinely fail or produce <10% yield with TMPA. The bulky tert-butyl and dimethyl groups physically block the trajectory required for the amine to attack the activated ester intermediate. To overcome this, we must convert the carboxylic acid to a highly reactive, unhindered electrophile (an acid chloride) and utilize 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve 1.0 eq of the target carboxylic acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.

    • Self-Validation: Add 1 catalytic drop of N,N-Dimethylformamide (DMF). The immediate, vigorous evolution of gas (CO and CO2) confirms the Vilsmeier-Haack type activation is proceeding.

    • Stir for 2 hours at room temperature. Concentrate under reduced pressure to remove all excess oxalyl chloride and HCl gas.

  • Free-Basing TMPA-HCl:

    • In a separate flame-dried flask, suspend 1.5 eq of TMPA-HCl in anhydrous DCM.

    • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to fully liberate the free amine.

  • Nucleophilic Acyl Substitution:

    • Cool the amine solution to 0°C. Add 0.1 eq of DMAP.

    • Re-dissolve the crude acid chloride in DCM and add it dropwise to the amine solution.

    • Causality: Dropwise addition controls the highly exothermic nature of acid chloride reactions, preventing the volatile free amine from flashing off.

    • Heat the reaction to a gentle reflux (40°C) for 18–24 hours.

    • Self-Validation: Monitor via LC-MS. Because of the extreme steric bulk, TLC will often show unreacted starting material for hours and can be misleading. LC-MS will definitively confirm the appearance of the [M+H]+ product peak.

  • Workup and Purification:

    • Quench with saturated aqueous NaHCO3. Extract with DCM.

    • Wash the organic layer with 1M HCl to remove unreacted TMPA, DMAP, and DIPEA.

    • Dry over Na2SO4, filter, and purify via flash chromatography (Silica gel, Hexane/EtOAc).

Table 2: Reaction Optimization Parameters for TMPA Coupling

Coupling MethodReagentsTemp / TimeExpected Yield
Standard CarbodiimideEDC, HOBt, DIPEA25°C / 24h< 10%
Uronium SaltHATU, DIPEA25°C / 24h15 - 25%
Acid Chloride (Optimized) Oxalyl Cl, DMAP, DIPEA 40°C / 24h 75 - 85%

Protocol 2: Synthesis of 1,3-Oxazin-4-one Herbicides (Agrochemistry)

Objective: Synthesize herbicidal oxazinone derivatives utilizing TMPA as a bulky nitrogen source, as documented in patent EP0605726A1[2].

Causality Check: The bulky amine cannot react directly with the dioxinone ring. It is first converted to an N-methylene intermediate using formaldehyde. This aminal-like intermediate acts as an electrophile/nucleophile pair to cyclize with a dioxinone. The steric bulk of the 1,1,2,2-tetramethylpropyl group provides the resulting herbicide with specific target-binding affinity and high environmental persistence.

Step-by-Step Methodology:

  • Formation of N-Methylene Intermediate:

    • React TMPA (free base) with aqueous formaldehyde (37%) to form N-methylene-1,1,2,2-tetramethylpropylamine. Extract the intermediate into diethyl ether and dry thoroughly over MgSO4.

  • Cycloaddition/Condensation:

    • Combine 1.0 eq of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one with 1.2 eq of the N-methylene intermediate in a high-boiling solvent such as xylene.

    • Causality: Xylene is strictly required because the reaction demands high thermal energy (reflux at ~140°C) to overcome the massive activation barrier imposed by the sterically hindered cyclization.

  • Thermal Reflux:

    • Heat the mixture at reflux for 30 to 60 minutes.

    • Self-Validation: The reaction mixture will darken, and the byproduct (acetone) will actively boil off. The physical loss of acetone from the system drives the equilibrium forward to completion.

  • Purification:

    • Cool the mixture to room temperature and purify directly via silica gel chromatography to isolate the 3-(1,1,2,2-tetramethylpropyl)-1,3-oxazin-4-one derivative.

Mechanistic Workflow Diagram

G A TMPA-HCl (Bulky Amine Salt) B Free Base Generation (DIPEA, DCM) A->B Deprotonation E Nucleophilic Acyl Substitution (DMAP, Reflux, 12-24h) B->E Nucleophile C Carboxylic Acid (Substrate) D Activation to Acid Chloride (Oxalyl Chloride, DMF cat.) C->D Activation (-CO, -CO2) D->E Electrophile F Sterically Hindered Amide (Protease-Resistant Pharmacophore) E->F Aqueous Workup & Purification

Workflow for overcoming steric hindrance in amide synthesis using TMPA-HCl.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 207359, 2,3,3-Trimethyl-2-butanamine" PubChem, [Link]

  • Ishida, Y., et al.
Application

Application Note: Scale-Up Protocol for 1,1,2,2-Tetramethylpropylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Scientific Context The synthesis and scale-up of highly branched al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Scientific Context

The synthesis and scale-up of highly branched aliphatic amines present unique challenges in organic chemistry, primarily due to extreme steric hindrance. Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (also known systematically as 2,3,3-trimethylbutan-2-amine hydrochloride) is a critical bulky amine building block[1]. It is increasingly utilized in advanced drug discovery, notably as a highly lipophilic, sterically demanding pharmacophore in the development of TMEM16A modulators for respiratory diseases[2] and in next-generation antifungal agents (e.g., SCY-247) targeting emerging superbugs like Candida auris[3].

This application note details a self-validating, scalable protocol for producing 1,1,2,2-tetramethylpropylamine hydrochloride. By leveraging a controlled Ritter reaction followed by rigorous hydrolysis, this method circumvents the elimination side-reactions that typically plague the synthesis of tert-alkylamines.

Mechanistic Rationale & Process Design

Direct nucleophilic substitution (SN2) to form tert-alkylamines is impossible due to steric shielding. Furthermore, SN1 approaches using ammonia or standard amines often fail because the highly stable tertiary carbocation intermediate overwhelmingly prefers elimination (E1) to form an alkene.

To solve this, our protocol utilizes the Ritter Reaction .

  • Carbocation Generation: 2,3,3-trimethylbutan-2-ol is treated with concentrated sulfuric acid. The resulting tertiary carbocation is exceptionally stable due to hyperconjugation from the adjacent methyl groups and the relief of steric strain.

  • Nucleophilic Trapping: Acetonitrile acts as the nucleophile. Because it is a linear, sp-hybridized molecule, it can penetrate the steric bulk of the 2,3,3-trimethylbutan-2-yl cation without triggering elimination.

  • Hydrolysis: The resulting N-(2,3,3-trimethylbutan-2-yl)acetamide is highly stable. Sterically hindered amides resist standard hydrolysis; therefore, a high-temperature, strongly acidic reflux is required to cleave the amide bond and isolate the amine.

Physicochemical Properties

Table 1: Key Properties of the Target Compound[1]

PropertyValueClinical / Chemical Significance
Chemical Formula C7H17N · HClHighly branched aliphatic structure.
Molecular Weight 115.22 g/mol (Free Base)Low molecular weight allows for efficient ligand binding.
Topological Polar Surface Area 26.0 ŲExcellent membrane permeability and lipophilicity.
Complexity 76.9High steric bulk prevents rapid enzymatic degradation.

Process Optimization & In-Process Controls (IPC)

To ensure a self-validating system, causality between reaction parameters and yield must be understood. Table 2 summarizes the critical optimization parameters for the Ritter sequence.

Table 2: Ritter Reaction Parameter Optimization

ParameterConditionCausality & Mechanistic ImpactIPC Validation Method
Temperature (H2SO4 addition) < 15 °CExcursions >25 °C favor E1 elimination, converting the precursor to 2,3,3-trimethyl-1-butene.GC-MS: Monitor for alkene byproduct peak.
Acid Stoichiometry 2.5 equivalentsExcess acid is required to fully protonate the alcohol and drive the equilibrium toward the nitrilium ion.pH monitoring of the aqueous quench.
Hydrolysis Time 48 hours (Reflux)The bulky tert-butyl and isopropyl groups shield the carbonyl carbon, drastically slowing nucleophilic attack by water.TLC / LC-MS: Disappearance of the acetamide intermediate.

Experimental Protocol: 100g Scale-Up Workflow

Caution: This protocol involves concentrated sulfuric acid and highly flammable solvents. It must be executed in a professional laboratory setting utilizing standard PPE and a fume hood.

Phase 1: Synthesis of N-(2,3,3-trimethylbutan-2-yl)acetamide
  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Add 2,3,3-trimethylbutan-2-ol (116 g, 1.0 mol) and anhydrous acetonitrile (205 g, 5.0 mol). Cool the mixture to 5 °C using an ice-salt bath.

  • Acid Addition: Slowly add concentrated H2SO4 (245 g, 2.5 mol) dropwise via the dropping funnel over 2 hours.

    • Critical Control: Maintain the internal temperature below 15 °C. The reaction is highly exothermic.

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–22 °C) for 12 hours.

  • Quenching: Pour the viscous mixture over 1 kg of crushed ice with vigorous stirring. Neutralize the mixture carefully with 20% aqueous NaOH until pH 7 is reached.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate acetamide as a white crystalline solid.

Phase 2: Hydrolysis and Salt Formation
  • Hydrolysis: Transfer the crude acetamide to a 2 L flask equipped with a reflux condenser. Add 6M HCl (800 mL). Heat the mixture to a vigorous reflux (approx. 105 °C) for 48 hours.

    • Validation: Sample the reaction at 36 and 48 hours. Analyze via LC-MS to ensure complete disappearance of the acetamide mass peak.

  • Free Base Extraction: Cool the reaction to 0 °C. Basify the solution to pH > 12 using 50% aqueous NaOH. Extract the liberated free amine with diethyl ether (3 × 400 mL).

    • Note: The free base (2,3,3-trimethylbutan-2-amine) is volatile; avoid excessive evaporation.

  • Hydrochloride Precipitation: Dry the ether extracts over KOH pellets. Filter the solution into a clean flask cooled to 0 °C. Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric amount of 2M HCl in diethyl ether) until precipitation ceases.

  • Filtration & Drying: Collect the pristine white precipitate of 1,1,2,2-tetramethylpropylamine hydrochloride via vacuum filtration. Wash with cold anhydrous ether (2 × 100 mL) and dry under high vacuum at 40 °C for 12 hours.

Process Flow Visualization

The following diagram maps the logical progression of the synthesis, highlighting the phase transitions and critical reagents.

G Start 2,3,3-Trimethylbutan-2-ol + Acetonitrile Ritter Ritter Reaction (H2SO4, <15°C) Start->Ritter Intermediate N-(2,3,3-Trimethylbutan-2-yl)acetamide (Solid Intermediate) Ritter->Intermediate Hydrolysis Acidic Hydrolysis (6M HCl, Reflux 48h) Intermediate->Hydrolysis FreeBase Free Base Extraction (NaOH, pH > 12, Ether) Hydrolysis->FreeBase SaltForm HCl Salt Precipitation (Anhydrous HCl in Ether) FreeBase->SaltForm Product 1,1,2,2-Tetramethylpropylamine HCl (Final Product) SaltForm->Product

Caption: Workflow diagram for the scale-up synthesis of 1,1,2,2-tetramethylpropylamine HCl.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 207359, 2,3,3-Trimethyl-2-butanamine". PubChem. URL:[Link]

  • [3] Ghannoum, M., et al. "Promising Drug Candidates and New Strategies for Fighting against the Emerging Superbug Candida auris". MDPI. URL:[Link]

  • [2] Collingwood, S., et al. "Compounds (TMEM16A Modulators)". Google Patents (WO2019145726A1). URL:

Sources

Technical Notes & Optimization

Troubleshooting

How to remove impurities from Propylamine, 1,1,2,2-tetramethyl-, hydrochloride batches

A Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The chemical name "Propylamine, 1,1,2,2-tetramethyl-, hydrochloride" does not correspond to a standard, readily i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The chemical name "Propylamine, 1,1,2,2-tetramethyl-, hydrochloride" does not correspond to a standard, readily identifiable chemical structure under IUPAC nomenclature and is not commonly found in chemical literature. This guide is therefore structured to address the purification of a likely related class of compounds: sterically hindered primary amine hydrochlorides . These molecules are characterized by a bulky alkyl group adjacent to the nitrogen atom, which influences their reactivity and physical properties. The principles and troubleshooting advice provided herein are broadly applicable to such crystalline organic salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,1,2,2-tetramethylpropylamine hydrochloride batch?

The impurity profile of your crude product is highly dependent on the synthetic route employed. For sterically hindered amines, which are often synthesized via methods like the reduction of nitriles or reductive amination of ketones, common impurities may include:

  • Unreacted Starting Materials: Residual nitriles, ketones, or reducing agents.

  • By-products: During nitrile reduction, secondary and tertiary amines can form as by-products.[1][2] Similarly, reductive amination can yield over-alkylated products.[3][4]

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as ethers, toluene, or alcohols.

  • Inorganic Salts: Salts generated during the reaction work-up or pH adjustment.

  • Degradation Products: Amines can be susceptible to oxidation, especially if not handled under an inert atmosphere.[5]

Q2: How do I choose the most effective purification method for my amine salt?

For crystalline solids like amine hydrochlorides, recrystallization is the most powerful and widely used purification technique.[6] It leverages differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.

Other potential methods include:

  • Solvent Washing/Trituration: Suspending the crude solid in a solvent where the desired product is poorly soluble, but the impurities are soluble.[6][7] This is excellent for a quick, preliminary purification.

  • Chromatography: While possible, it is often less straightforward for highly polar hydrochloride salts compared to their free-base form. It is typically reserved for situations where recrystallization fails.

  • Decolorization: If your product is colored due to high molecular weight by-products, treatment with activated carbon during recrystallization can effectively remove these impurities.[6][8]

Q3: Which analytical techniques are best for assessing the purity of my sample before and after purification?

A combination of methods provides the most complete picture of your sample's purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structure of your compound and detecting organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your compound and detecting non-volatile impurities.[6][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.[10]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities typically broaden and depress the melting point range.

  • Titration: Acid-base titration can be used to determine the purity of amine salts with high accuracy.[11]

In-Depth Guide & Troubleshooting: Purification by Recrystallization

Recrystallization is a technique that, when optimized, can yield material of very high purity. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound's solubility will decrease, leading to the formation of pure crystals, while the impurities remain in the "mother liquor" (the remaining solution).[12]

Experimental Workflow: A Step-by-Step Protocol

Here is a generalized protocol for the recrystallization of a sterically hindered amine hydrochloride.

Step 1: Solvent Selection

This is the most critical step.[13] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal during drying.[13]

  • Not react with the compound.[13]

Solvent ClassExamplesSuitability for Amine Hydrochlorides
Alcohols Methanol, Ethanol, IsopropanolExcellent. Often dissolve amine salts upon heating. Can be used in solvent pairs with ethers or esters.[14][15]
Ketones Acetone, Methyl Ethyl KetoneGood. Can be effective, but check for reactivity if your amine is a primary one.
Esters Ethyl AcetateGood. Often used as the less polar "anti-solvent" in a solvent pair.
Ethers Diethyl Ether, MTBEPoor for dissolution. Primarily used as an anti-solvent to induce precipitation from a more polar solvent.
Hydrocarbons Hexanes, HeptaneVery Poor for dissolution. Used as anti-solvents.
Water H₂OGood for dissolution. However, it can be difficult to remove and may not be suitable if an anhydrous salt is desired.[16][17]

Pro-Tip: A solvent pair is often highly effective. Dissolve the crude material in a minimum amount of a hot "good" solvent (e.g., ethanol), then slowly add a "poor" solvent (e.g., ethyl acetate or diethyl ether) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool.[13][18]

Step 2: Dissolution
  • Place the crude amine hydrochloride in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

  • Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[17]

Step 3: Hot Filtration (Optional)

If the hot solution contains insoluble impurities (like dust or inorganic salts) or if you have used decolorizing carbon, you must perform a hot gravity filtration to remove them before cooling.[6]

  • Use a stemless funnel and fluted filter paper to prevent premature crystallization in the funnel stem.[19]

  • Keep the receiving flask warm to prevent crystallization during filtration.

Step 4: Crystallization
  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][12]

  • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.[19]

Step 5: Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[6][12]

  • Dry the purified crystals under a vacuum to remove all traces of solvent.

Visualization of the Purification Workflow

G cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis & Outcome crude Crude Amine HCl solvent Select Solvent System crude->solvent Test solubility dissolve Dissolve in Min. Hot Solvent solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate via Vacuum Filtration cool->isolate wash_dry Wash with Cold Solvent & Dry isolate->wash_dry mother_liquor Mother Liquor (Contains Impurities) isolate->mother_liquor pure_product Pure Crystalline Product wash_dry->pure_product analysis Purity Analysis (NMR, HPLC) pure_product->analysis

Caption: General workflow for the purification of an amine hydrochloride via recrystallization.

Troubleshooting Common Recrystallization Issues
IssueCommon Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.[17]2. The solution is supersaturated.[17]1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[8]2. Scratch the inside of the flask with a glass rod at the liquid-air interface or add a "seed crystal" of the pure compound to induce nucleation.[8][12]
The product "oils out" instead of crystallizing. 1. The compound's melting point is below the solvent's boiling point.2. The solution is cooling too rapidly.3. The sample is highly impure.[17]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[8][17]2. Consider using a different solvent or solvent system with a lower boiling point.
The yield is very low. 1. Too much solvent was used.2. The crystals were washed with solvent that was not ice-cold.3. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals (this crop may be less pure).2. Ensure the wash solvent is thoroughly chilled.3. Re-evaluate your choice of solvent for one with lower solubility at cold temperatures.
Crystals form too quickly or are very fine. 1. The solution was cooled too rapidly.2. The solution was too concentrated.1. Rapid crystallization can trap impurities.[8] Re-dissolve the solid by heating, add a small amount of extra solvent, and allow it to cool more slowly. Insulating the flask can help.[8][12]
Troubleshooting Decision Tree

G cluster_no_xtals cluster_oil start Hot, clear solution prepared. Begin cooling. q1 What happens after cooling? start->q1 no_xtals No Crystals Form q1->no_xtals Nothing oiling_out Product Oils Out q1->oiling_out Oily liquid appears xtals_ok Crystals Form! q1->xtals_ok Solid appears q2_no_xtals Scratch flask / Add seed crystal? no_xtals->q2_no_xtals reheat Reheat to dissolve oil. Add more solvent. Cool VERY slowly. oiling_out->reheat end_node Isolate, Wash, Dry, & Analyze Purity xtals_ok->end_node q2_no_xtals->xtals_ok Yes, crystals form boil_solvent Too much solvent likely. Boil off some solvent and re-cool. q2_no_xtals->boil_solvent No boil_solvent->xtals_ok reheat->xtals_ok

Sources

Optimization

Optimizing reaction conditions with Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Technical Support Center: Optimizing Reactions with Propylamine, 1,1,2,2-tetramethyl-, hydrochloride Phase 1: Chemical Profiling & Bottleneck Analysis Nomenclature & Identity: Propylamine, 1,1,2,2-tetramethyl-, hydrochlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reactions with Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Phase 1: Chemical Profiling & Bottleneck Analysis

Nomenclature & Identity: Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS: 29772-54-1), systematically known as 2,3,3-trimethylbutan-2-amine hydrochloride. Mechanistic Profile: This compound represents the extreme limit of aliphatic steric hindrance. The primary amine is attached to an α -tertiary carbon, which is itself adjacent to a quaternary tert-butyl group. This massive steric shield (high A-value) physically blocks the nucleophilic nitrogen lone pair from approaching the Bürgi-Dunitz trajectory of standard electrophiles. Consequently, standard amidation, alkylation, and reductive amination protocols will almost universally fail or result in trace yields.

Phase 2: Troubleshooting Desk (FAQs)

Q1: Why is my standard EDC/HOBt or DCC amide coupling failing completely? A: Steric blockade. In a standard EDC/HOBt coupling, the carboxylic acid is converted into an active OBt (benzotriazole) ester. The bulky benzotriazole leaving group physically clashes with the tert-butyl and methyl groups of 1,1,2,2-tetramethylpropylamine. The amine simply cannot get close enough to the carbonyl carbon to initiate nucleophilic attack. To resolve this, you must switch to physically smaller, highly reactive electrophiles like acyl fluorides or acid chlorides[1].

Q2: How should I liberate the free base from the hydrochloride salt without interfering with the coupling? A: Because the amine is supplied as an HCl salt, it must be free-based in situ. However, using standard bases like Triethylamine (TEA) can lead to competitive side reactions or epimerization of your carboxylic acid partner. You should use a sterically hindered, non-nucleophilic base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA). Collidine is particularly optimal because its methyl groups provide steric shielding around its basic nitrogen, allowing it to deprotonate the HCl salt without acting as a nucleophile toward the activated acyl intermediate[2].

Q3: If active esters fail, what is the best activation strategy for this amine? A: In-situ generation of acyl fluorides or acid chlorides .

  • Acyl Fluorides: Generated via BTFFH or cyanuric fluoride, the C-F bond is highly polarized (activating the carbonyl) but the fluorine atom has a very small van der Waals radius (1.47 Å). This allows the hindered amine to successfully attack[3].

  • Acid Chlorides: If your carboxylic acid is chemically robust, converting it to an acid chloride is the gold standard for forcing amide bonds with α -tertiary amines[1]. In complex syntheses, such as the preparation of Tubulysin analogs, switching to an acid chloride activation has been shown to increase yields by over 14-fold when reacting with highly sterically hindered amines[4].

Q4: I am attempting a reductive amination with an aldehyde, but observing no product. How can I drive the reaction? A: The formation of the intermediate iminium ion is thermodynamically disfavored due to steric clash. Standard conditions (e.g., NaBH(OAc)3​ in DCE) will only reduce your aldehyde to an alcohol. You must pre-form the imine using a strong Lewis acid dehydrating agent, such as Titanium(IV) chloride ( TiCl4​ ), to force the condensation before adding a reducing agent like NaBH3​CN .

Phase 3: Quantitative Reagent Efficacy

To assist in experimental design, the following table summarizes the expected efficacy of various coupling strategies when applied to 1,1,2,2-tetramethylpropylamine.

Table 1: Comparison of Coupling Reagents for α -Tertiary Amines

Activation StrategyReagent SystemRelative Steric Profile of IntermediateTypical Yield (%)Epimerization Risk
Carbodiimide EDC / HOBtVery Bulky (OBt ester)< 5%Low
Uronium HATU / HOAtBulky (OAt ester)10 - 25%High (requires heat)
Acyl Fluoride BTFFH / DIPEASmall (C-F bond)60 - 85%Low
Acid Chloride Oxalyl Chloride / CollidineVery Small (C-Cl bond)75 - 95%Moderate

Phase 4: Validated Experimental Workflows

Protocol A: Amide Coupling via In Situ Acyl Fluoride (Mild Conditions)

This protocol is a self-validating system: the formation of the acyl fluoride can be confirmed analytically prior to the addition of the precious hindered amine.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 30–45 minutes.

    • Validation Checkpoint: Aliquot 1 µL into methanol and analyze via LC-MS. Complete conversion to the methyl ester confirms the successful generation of the highly reactive acyl fluoride intermediate[3].

  • Amine Addition: Add Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (1.5 eq) in one portion.

  • Thermal Driving: Heat the reaction to 50 °C for 16–24 hours. The elevated temperature provides the kinetic energy required to overcome the extreme steric activation barrier[3].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with 1M HCl (to remove unreacted amine), and dry over Na2​SO4​ .

Protocol B: Acid Chloride Activation (For Robust Substrates)
  • Chlorination: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) with a catalytic amount of DMF (0.05 eq). Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentration: Concentrate under reduced pressure to remove all excess oxalyl chloride and HCl gas, then redissolve the crude acid chloride in anhydrous DCM.

  • Free-Basing the Amine: In a separate flask, suspend Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (1.2 eq) in DCM. Add 2,4,6-collidine (2.5 eq) and stir for 10 minutes to liberate the free base[2].

  • Coupling: Add the acid chloride solution dropwise to the amine/collidine solution at 0 °C. Allow to warm to room temperature and stir for 12 hours[4].

Phase 5: Mechanistic Workflow

Workflow N1 1,1,2,2-Tetramethylpropylamine HCl (Sterically Hindered Target) N2 Free-basing required? (HCl Salt) N1->N2 N3 Add 2,4,6-Collidine or DIPEA (Non-nucleophilic base) N2->N3 Yes N4 Standard Coupling (EDC/HOBt) N3->N4 N5 Steric Blockade (Yield < 10%) N4->N5 N6 Acyl Fluoride Activation (BTFFH) N5->N6 Mild conditions needed N7 Acid Chloride Activation (Oxalyl Chloride) N5->N7 Robust acid partner N8 Successful Amide Formation N6->N8 N7->N8

Fig 1. Decision tree for overcoming steric hindrance in amidation workflows.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 1,1,2,2-Tetramethylpropylamine Hydrochloride

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting portal. Reacting with 1,1,2,2-tetramethylpropylamine hydrochloride (formally known as 2,3,3-trimethylbutan-2-amine hydrochloride[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting portal. Reacting with 1,1,2,2-tetramethylpropylamine hydrochloride (formally known as 2,3,3-trimethylbutan-2-amine hydrochloride[1]) presents one of the most formidable steric challenges in synthetic chemistry. Because the primary amine is attached to a fully substituted α -carbon adjacent to a bulky tert-butyl group, the activation energy required for nucleophilic attack is exceptionally high.

This guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to help you successfully execute amidation and cross-coupling reactions with this highly encumbered substrate.

Part 1: Amidation Strategies & Troubleshooting

Frequently Asked Questions

Q: Why do standard coupling reagents (HATU, EDC/HOBt) consistently fail or return <5% yield with this amine? A: Standard reagents like HATU or EDC/HOBt form activated esters (e.g., OAt or OBt esters). These intermediates are highly sterically demanding. When the α,α -disubstituted 1,1,2,2-tetramethylpropylamine attempts to attack the carbonyl, the physical clash between the amine's methyl groups and the bulky activated ester prevents the nitrogen lone pair from reaching the required Bürgi-Dunitz trajectory[2]. Consequently, the activated intermediate decomposes or hydrolyzes before the coupling can occur[2].

Q: What is the most reliable activation strategy for this substrate? A: You must bypass bulky activated esters entirely and use acyl fluorides . In situ generation of highly reactive acyl fluorides using reagents like TCFH-NMI or BTFFH is the gold standard for extremely hindered couplings[2]. The fluorine atom is small and highly electronegative, creating a highly electrophilic carbonyl carbon without adding steric bulk, thereby significantly lowering the transition state energy barrier[2].

Q: How should I handle the hydrochloride salt during the reaction? A: The HCl salt must be fully neutralized (free-based) for the amine to act as a nucleophile. However, bulky organic bases like DIPEA often struggle with efficient proton transfer in a crowded environment. Using an excess of a smaller, highly nucleophilic base like N-Methylimidazole (NMI) ensures complete free-basing and acts as an efficient acyl transfer catalyst.

Protocol 1: Amide Coupling via In Situ Acyl Fluoride Generation

Self-Validating Mechanism: This protocol uses TCFH to generate an acyl fluoride. You can validate the activation step via LC-MS; if the acid is unreactive, you will observe unconsumed starting material. If the amine fails to attack, quenching a reaction aliquot with methanol will yield the methyl ester, confirming the acyl fluoride was successfully formed but the amine was unreactive.

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried Schlenk flask under argon, dissolve the carboxylic acid (1.2 eq) in anhydrous CH2​Cl2​ (0.2 M). Add TCFH (1.2 eq) and NMI (3.0 eq). Stir at room temperature for 30 minutes to generate the acyl fluoride.

  • Amine Preparation: In a separate vial, suspend 1,1,2,2-tetramethylpropylamine hydrochloride (1.0 eq) in CH2​Cl2​ . Add NMI (1.5 eq) to neutralize the HCl salt.

  • Coupling: Transfer the free-based amine solution dropwise to the activated acid mixture.

  • Thermal Acceleration: Seal the vessel and heat to 40–60 °C for 16-24 hours. The elevated temperature provides the kinetic energy required to overcome the extreme steric barrier[2].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via flash chromatography.

(Note: For substrates completely resistant to acyl fluorides, converting the amine to an isocyanate and reacting it with a Grignard reagent is a proven alternative for sterically hindered amides[3].)

Part 2: Buchwald-Hartwig C-N Cross-Coupling

Frequently Asked Questions

Q: My Pd-catalyzed C-N coupling yields only unreacted amine and dehalogenated arene. Why is the catalytic cycle stalling? A: If you are using first-generation or bidentate ligands (like BINAP or DPPF), the coordination sphere around the palladium is too tight. The bulky 1,1,2,2-tetramethylpropylamine cannot bind to the Pd(II)-aryl intermediate. When amine binding is slower than side reactions, the catalyst undergoes β -hydride elimination or protodehalogenation. You must use a sterically demanding, monodentate dialkylbiaryl phosphine ligand (e.g., tBuBrettPhos). Paradoxically, the extreme bulk of these ligands forces the formation of a mono-ligated Pd complex, creating a wide-open pocket for the hindered amine and accelerating the reductive elimination step.

Q: What base is optimal for Pd-catalyzed coupling with this specific amine hydrochloride? A: Strong bases like Sodium tert-butoxide (NaOtBu) or LiHMDS are required. Weak bases like K2​CO3​ have a low reaction rate and often fail to efficiently deprotonate the sterically shielded ammonium salt in organic solvents. Crucial Causality: Because your amine is an HCl salt, you must add exactly 1.0 extra equivalent of the strong base to neutralize the hydrochloride salt before the catalytic cycle can begin.

Protocol 2: Buchwald-Hartwig Amination for Hindered Substrates

Self-Validating Mechanism: This protocol uses a Pd(0)/Pd(II) cycle. If the reaction mixture turns black immediately upon heating, the catalyst has precipitated as palladium black, indicating oxygen ingress or failure of the amine to coordinate. A color change from red/orange to a stable yellow/brown indicates an active catalytic cycle.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine Pd(OAc)2​ (5 mol%), tBuBrettPhos (5 mol%), and the aryl halide (1.0 eq) in a dry vial.

  • Substrate Addition: Add 1,1,2,2-tetramethylpropylamine hydrochloride (1.2 eq).

  • Base Addition: Add NaOtBu (2.2 eq). (Causality Check: 1.0 eq neutralizes the HCl salt; 1.2 eq acts as the base for the coupling cycle).

  • Solvent: Add anhydrous toluene or 1,4-dioxane (0.1 M). Seal the vial with a PTFE septum cap.

  • Reaction: Heat the mixture at 100 °C for 12-24 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and catalyst residues, and concentrate for chromatography.

Part 3: Quantitative Data & Logical Workflows

Table 1: Comparative Efficiency of Coupling Strategies
Reaction TypeReagent / Catalyst SystemBaseTempExpected Yield RangePrimary Failure Mode
Standard AmidationHATU or EDC/HOBtDIPEART< 5%Steric clash at transition state[2]
Acyl Fluoride AmidationTCFH-NMINMI40-60 °C65-85%Hydrolysis of acyl fluoride[2]
Standard C-N Coupling Pd2​(dba)3​ / BINAP Cs2​CO3​ 80 °C< 5%Protodehalogenation
Hindered C-N Coupling Pd(OAc)2​ / tBuBrettPhosNaOtBu100 °C70-90%Catalyst poisoning (O2/H2O)
Logical Workflows (Visualized)

HinderedAmineWorkflow A 1,1,2,2-Tetramethylpropylamine HCl (Highly Hindered Primary Amine) B Free-Basing Step Requires +1.0 eq strong base A->B C Select Target Pathway B->C D Amidation C->D E C-N Cross-Coupling C->E F Acyl Fluoride Generation (TCFH/NMI) D->F G Buchwald-Hartwig (Pd + tBuBrettPhos) E->G H LC-MS Monitoring & Product Isolation F->H G->H

Caption: Workflow for overcoming steric hindrance in 1,1,2,2-tetramethylpropylamine reactions.

BHTroubleshooting Start Buchwald-Hartwig Fails (Low Yield / No Product) Check1 Is Amine HCl Salt Fully Neutralized? Start->Check1 Fix1 Add +1.0 eq NaOtBu or LiHMDS Check1->Fix1 No Check2 Is the Ligand Bidentate? (e.g., BINAP) Check1->Check2 Yes Fix1->Check2 Fix2 Switch to Monodentate Dialkylbiaryl Phosphine Check2->Fix2 Yes Check3 Is the Base Too Weak? (e.g., K2CO3) Check2->Check3 No Fix2->Check3 Fix3 Use Strong Base (NaOtBu) Check3->Fix3 Yes Success Successful C-N Coupling Check3->Success No Fix3->Success

Caption: Logical troubleshooting tree for Pd-catalyzed C-N coupling with hindered amines.

References

  • "Buchwald–Hartwig amination - Wikipedia" - wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExu4hyIdEwJ2ckyoSKkhE6b9AKS3PwbUE1srAj0-SfSvoSGmcu5ECcwlg8EcHIlM73vT4l0GWWN_fXawoqqwZ_5E-_tG3inP6UBaK9-WNS9pguGQctVMGXliA25UftjGykedW-GFZngIw_4DVrxcTqwH4WIrMKjKXAcYM=]
  • "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine" - benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNMVGWC7WJpC8SnnQ7J6qtdl5YP27y3EUIjIoRtGOdoCqq9iT_BwtsbW_-g4kiQ86u66BWh9HDoWX9MIeyOOknUI3SrP6JB937FUx5rJhOC_JmLHcIw54zdZ7czwb3zbqMJUdlRhMkRnuJ9i8seupHf4__hRpEKauJ3ltO3qAC9zZjQVdQDVfBOPu5CVPX-XDuWh6W69YS8tiom8wfbXMDQRtMQb7ytQ9Vhi4TkxF9]
  • "Buchwald-Hartwig Amination - Chemistry LibreTexts" - libretexts.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgEvBddTDTCZL5mV04y9DIuA-AC5bd7L3LKuFld_Ti-YO7XiyW_9vEr4-IrLuW9JoldnLJCJ5Q56X3Jux66fyQPJ5_p0NylZsiVtqPSHmzJx2z5FsQImzbcXDtDrDLBXIy3nxAQxvOJqpwvtGQUm3Z_aa4QEtB0fcspSWO-HPSncB62qALjv8EPymV1n6ptmwfpqCUQk89NJFxCKW-Zx-G4FJnwOdebOOD73ZgV_IqsYOMjiCDejuZhsbFqzA3U4usljgwus6cYA5FI-UFaMuZocFmB-35EtGCAA6jukXCDX7jY1xBOw==]
  • "2,3,3-Trimethyl-2-butanamine | C7H17N | CID 207359 - PubChem" - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyYNJ9aenn35Lc9pdETEW8BCsHeV7RO01LwD9Vw04HAOHtmLFTB90EkZNVdsJWDkLxEJpOwR0fg6tyNld4E8iLDaAUE4W5_NQhaTnc2FtCyNnS4KD6_sioh3uoJmNUUBtyM6MZ--IfOyNQmmw8AjtKLCwWPGlMhtprDJW8ydMWUhg=]
  • "The Synthesis of Sterically Hindered Amides" - CHIMIA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXU180eG6C57w0Ry9Sl8MOiqQmc6lQB9LCdQ1mRZ7yTFv1x9UbnzZfWuUUJFoWu4OLk8Gl2r3Io7oYTa5s4HxIlUZvimC0OQ7qNuMCsFYifW3UUiOuAXx-R9K72DkFJAqJPEgj33soE-xYt6O_3qbts3HxYTS4Y1tQiPTd]

Sources

Optimization

Improving the solubility of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride in polar solvents

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (also known as 2,3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (also known as 2,3,3-trimethylbutan-2-amine hydrochloride)[1].

Expert Overview & Mechanistic Context

While aliphatic amine hydrochlorides are generally assumed to be highly water-soluble due to favorable ion-dipole interactions, Propylamine, 1,1,2,2-tetramethyl-, hydrochloride presents a unique solvation challenge. The extreme steric bulk of the 1,1,2,2-tetramethylpropyl moiety severely restricts solvent access to the protonated amine core ( NH3+​ ).

This "steric shielding" reduces the hydration energy, leading to unexpectedly poor dissolution kinetics and lower thermodynamic solubility limits in highly polar solvents like pure water[2]. To successfully dissolve this compound, you must match the dielectric constant of your solvent system to the amphiphilic nature of the salt, often requiring co-solvents or complexation agents to overcome the hydrophobic barrier.

Mechanism Amine 1,1,2,2-Tetramethylpropylamine HCl (Highly Branched) Shield Steric Shielding by Tetramethyl Groups Amine->Shield Water Pure Water (High Dielectric) Shield->Water Blocks H-bonding CoSolvent Polar Aprotic Co-solvent (e.g., DMSO) Shield->CoSolvent Lowers Dielectric Gap Complex Cyclodextrin Cavity Shield->Complex Hydrophobic Inclusion Solvated Fully Solvated State Water->Solvated Poor Dissolution CoSolvent->Solvated Enhances Solvation Complex->Solvated Aqueous Compatibility

Mechanistic pathway showing how co-solvents overcome steric shielding to achieve solvation.

Quantitative Solubility Data & Solvent Selection

The table below summarizes the expected solubility profiles based on solvent dielectric constants ( ϵ ) and provides recommendations for assay integration.

SolventDielectric Constant ( ϵ )Solvation EfficacyRecommended Application
Pure Water 80.1Low/ModerateFinal biological diluent (requires kinetic assistance)
PBS (pH 7.4) ~80.0LowHigh risk of precipitation; requires excipients
Methanol 32.7HighAnalytical stock solutions (LC-MS/NMR)
Ethanol 24.5ModerateTransitional co-solvent intermediate
DMSO 46.7Very HighPrimary stock for in vitro assays

Troubleshooting Guide

Issue 1: The powder floats on the surface of my aqueous buffer and resists wetting.

  • Causality: This is a classic wetting issue. The bulky hydrophobic tail (seven carbons in a highly compact, branched arrangement) creates a high contact angle with water. The high surface tension of water prevents it from penetrating the crystal lattice.

  • Solution: Pre-wet the powder with a small volume of a lower-surface-tension polar solvent (e.g., 5% total volume of Methanol or DMSO) to break the surface tension before adding the bulk aqueous buffer.

Issue 2: My stock solution in DMSO is clear, but it immediately turns cloudy when diluted into PBS.

  • Causality: You are experiencing "solvent shock." When a highly concentrated DMSO stock is rapidly introduced into a high-dielectric aqueous environment, the sudden change in polarity forces the highly branched hydrophobic regions to aggregate, causing the salt to crash out.

  • Solution: Use a stepwise dilution protocol (see Protocol A) or incorporate a solubilizing excipient like Hydroxypropyl- β -cyclodextrin (HP- β -CD) (see Protocol B).

Experimental Protocols

Protocol A: Stepwise Co-Solvent Dissolution

This protocol is a self-validating system; visual clarity at each step confirms that the thermodynamic solubility limit has not been exceeded.

  • Weigh the desired mass of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride into a glass vial.

  • Primary Solvation: Add 10% of the final target volume using DMSO. Vortex for 60 seconds.

    • Validation Check: The solution must be completely transparent with no particulates. If cloudy, add DMSO in 2% increments until clear.

  • Transition Phase: Add 20% of the final volume using a transitional co-solvent (e.g., PEG-400 or Ethanol) and vortex.

  • Aqueous Dilution: Slowly add the remaining 70% of the final volume using the target aqueous buffer dropwise while continuously stirring.

    • Validation Check: If transient cloudiness persists for more than 5 seconds between drops, stop the addition immediately. You have reached the thermodynamic solubility limit for this specific co-solvent ratio.

Protocol B: Cyclodextrin Complexation (For 100% Aqueous Assays)

Use this when organic co-solvents are toxic to your cell-based assays.

  • Prepare Excipient: Make a 20% (w/v) solution of HP- β -CD in pure water.

  • Combine: Add the amine hydrochloride powder directly to the cyclodextrin solution.

  • Thermodynamic Integration: Sonicate the mixture in a water bath at 35°C for 15 minutes. The hydrophobic 1,1,2,2-tetramethylpropyl group will partition into the non-polar cavity of the cyclodextrin.

  • Sterilize/Filter: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Validation Check: The filtrate should be optically clear, indicating successful inclusion complex formation.

Solvation Troubleshooting Workflow

SolvationWorkflow Start Assess Solubility Issue Wetting Poor Wetting / Floating? Start->Wetting PreWet Pre-wet with 5-10% Methanol/DMSO Wetting->PreWet Yes Precip Precipitation upon Aqueous Dilution? Wetting->Precip No PreWet->Precip CoSolvent Use Stepwise Dilution (DMSO -> PEG400 -> Buffer) Precip->CoSolvent Yes Success Stable Solution Achieved Precip->Success No Cyclo Use HP-β-CD Complexation CoSolvent->Cyclo If still precipitating CoSolvent->Success If clear Cyclo->Success

Workflow for troubleshooting and optimizing the solubility of sterically hindered amine salts.

Frequently Asked Questions (FAQs)

Q: Will adjusting the pH improve the solubility of this compound? A: No, and it will likely ruin your experiment. As a hydrochloride salt, the amine is already fully protonated ( NH3+​ ), which is its most polar and theoretically water-soluble state. Raising the pH above its pKa (which is highly basic for aliphatic amines) will deprotonate the molecule into its free base form. The free base is a highly non-polar oil that is completely insoluble in water and will instantly phase-separate[2]. Always maintain the pH below 7.0 during initial dissolution.

Q: Can I use heating to force the compound into an aqueous solution? A: Gentle heating (37°C - 40°C) increases the kinetic energy of the system, helping to overcome the activation energy required to disrupt the crystal lattice. However, this only accelerates the rate of dissolution. If your target concentration exceeds the thermodynamic solubility limit of the solvent at room temperature, the compound will inevitably recrystallize or precipitate upon cooling.

Q: Why does branching usually increase solubility, but this specific compound struggles? A: While standard branching disrupts crystal lattice packing (lowering the melting point and usually aiding dissolution), the 1,1,2,2-tetramethylpropyl group is so exceptionally bulky that it creates a hydrophobic shield. This shield physically blocks water molecules from establishing a robust hydrogen-bonding network with the protonated nitrogen, neutralizing the benefits of the disrupted crystal lattice.

References

  • Title: 2,3,3-Trimethyl-2-butanamine | C7H17N | CID 207359 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary (ucalgary.ca) URL: [Link]

  • Title: 24.2: Structure and Properties of Amines Source: Chemistry LibreTexts (libretexts.org) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Welcome to the Technical Support Center for Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS: 29772-54-1), systematically known as 2,3,3-trimethylbutan-2-amine hydrochloride. As an extreme example of an α-tert-alkyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS: 29772-54-1), systematically known as 2,3,3-trimethylbutan-2-amine hydrochloride.

As an extreme example of an α-tert-alkylamine, this compound features a nitrogen atom buried beneath a massive steric umbrella—a tertiary alpha-carbon directly attached to a bulky tert-butyl group. This extreme steric shielding fundamentally alters its reactivity profile, drastically retarding nucleophilic attack trajectories and promoting unwanted side reactions[1]. This guide provides field-proven methodologies to overcome these kinetic barriers.

Troubleshooting FAQs

Q1: Why do I observe massive amounts of N-acylurea byproducts and unreacted amine when using EDC/HOBt or DCC for amidation? Causality & Solution: Standard carbodiimide coupling reagents (EDC, DCC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate. For successful amidation, the amine must nucleophilically attack the carbonyl carbon of this intermediate. However, the massive steric bulk of the 1,1,2,2-tetramethylpropyl group physically blocks the required Bürgi-Dunitz approach trajectory. Because this intermolecular attack is kinetically retarded, the competing intramolecular acyl transfer (O-to-N rearrangement) of the O-acylisourea occurs much faster, irreversibly forming an unreactive N-acylurea byproduct. Field-Proven Solution: Abandon carbodiimides. Instead, use Propylphosphonic anhydride (T3P) or TCFH-NMI[2]. T3P forms a mixed phosphonic anhydride that cannot undergo the O-to-N rearrangement, forcing the reaction down the desired amidation pathway, even with highly hindered amines[3][4].

Q2: My direct alkylation attempts (using alkyl halides) result in elimination of the starting material rather than substitution. How can I fix this? Causality & Solution: Direct alkylation via the SN2 mechanism requires a backside attack by the nitrogen lone pair. The steric hindrance of the 1,1,2,2-tetramethylpropyl group prevents this approach. Consequently, the amine acts as a Brønsted base rather than a nucleophile, abstracting a beta-hydrogen from the alkyl halide and driving an E2 elimination pathway. Field-Proven Solution: Switch to reductive amination using aldehydes/ketones and sodium triacetoxyborohydride (STAB), or utilize highly electrophilic, non-enolizable alkylating agents (e.g., methyl triflate). Alternatively, utilize the Tf2O/TTBP (2,4,6-tri-tert-butylpyrimidine) activation system for the direct transformation of amides into tert-alkylamines[5].

Q3: I am getting low yields, and the amine hydrochloride salt remains suspended in my reaction mixture despite adding DIPEA/TEA. Causality & Solution: The hydrochloride salt of this highly hindered amine forms a tight, sterically shielded ion pair. Standard bulky organic bases like DIPEA (N,N-diisopropylethylamine) struggle to approach the shielded ammonium proton due to severe steric-steric repulsion between the base's isopropyl groups and the amine's tert-butyl/gem-dimethyl groups. If the salt is not fully deprotonated, the amine remains non-nucleophilic. Field-Proven Solution: Pre-form the free base using a biphasic system (aqueous NaOH / Dichloromethane) before adding it to the reaction, or use a strong, unobstructed base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) which can more easily access the shielded proton[1].

Data Presentation: Coupling Reagent Selection for Sterically Hindered Amines
Coupling ReagentActivation MechanismSide Reaction Risk with Hindered AminesRecommended Use Case
EDC / DCC Forms O-acylisoureaHigh (Rapid N-acylurea formation)Unhindered primary/secondary amines only.
HATU Forms active ester (OAt)Moderate (Guanidinylation of the amine)Moderately hindered amines.
T3P Forms mixed phosphonic anhydrideLow (Water-soluble byproducts, no rearrangement)Highly sterically hindered amines[3][4].
TCFH / NMI Forms N-acyl imidazoliumLow (Highly reactive, no rearrangement pathway)Extremely hindered amines / Low-activity amines[2].
Experimental Protocols
Protocol 1: Optimized Amidation using T3P (Propylphosphonic Anhydride)

This protocol ensures complete free-basing and bypasses the rearrangement pathways common with hindered amines[1][4].

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M concentration).

  • Base Addition: Add a strong, unhindered base such as Pyridine or DBU (3.0 equiv). Self-Validation Check: Avoid DIPEA if the HCl salt of the amine is used, to prevent incomplete deprotonation.

  • Amine Addition: Add Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (1.2 equiv) to the mixture. Stir for 15 minutes at room temperature. Self-Validation Check: The suspension should clarify into a solution, indicating successful free-basing. If it remains cloudy, deprotonation is incomplete.

  • T3P Activation: Cool the mixture to 0 °C. Dropwise, add a 50% solution of T3P in EtOAc (1.5 equiv).

  • Coupling: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor via LC-MS. The steric bulk necessitates longer reaction times, but T3P's stability prevents degradation.

  • Workup: Quench with water. The byproducts of T3P are highly water-soluble propylphosphonic acids. Wash the organic layer with saturated NaHCO3, 1M HCl, and brine. Dry over Na2SO4 and concentrate.

Protocol 2: Biphasic Free-Basing for Sensitive Downstream Reactions

Use this protocol when downstream reagents (like Tf2O) are highly sensitive to excess base or chloride ions[5].

  • Dissolution: Suspend Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (1.0 g) in Dichloromethane (DCM, 20 mL).

  • Neutralization: Add an equal volume of 2M aqueous NaOH (20 mL). Stir vigorously for 30 minutes at room temperature.

  • Phase Separation: Transfer to a separatory funnel. The massive aliphatic bulk of the amine ensures the free base partitions entirely into the organic layer.

  • Extraction & Drying: Extract the aqueous layer once more with DCM (10 mL). Combine the organic layers, wash with brine, and dry extensively over anhydrous K2CO3. Self-Validation Check: Do not use MgSO4, as it can coordinate with the free amine and reduce yields.

  • Concentration: Carefully concentrate under reduced pressure (the free base is somewhat volatile). Use immediately in the subsequent alkylation or coupling step.

Mandatory Visualization

AmidationPathway Acid Carboxylic Acid Activated O-Acylisourea (Activated Intermediate) Acid->Activated EDC/DCC Amide Target Amide (Desired Product) Activated->Amide Nucleophilic Attack (Slow due to Sterics) SideProduct N-Acylurea (Side Product) Activated->SideProduct Intramolecular Rearrangement (Fast) Amine 1,1,2,2-Tetramethylpropylamine Amine->Amide

Mechanistic bifurcation during EDC-mediated coupling of hindered amines.

WorkflowHCl Salt Amine HCl Salt Suspension (Poorly Soluble) Base Add Strong/Unobstructed Base (e.g., DBU or Biphasic NaOH) Salt->Base FreeBase Solubilized Free Base (Reactive Nucleophile) Base->FreeBase Deprotonation Electrophile Add T3P-Activated Acid (or Acid Chloride) FreeBase->Electrophile Product Sterically Hindered Amide Electrophile->Product Coupling Reaction

Optimized workflow for handling and coupling sterically shielded amine hydrochloride salts.

References
  • Charette, A. B., et al. "Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides." The Journal of Organic Chemistry - ACS Publications.5

  • "US20200361871A1 - Compounds." Google Patents. 1

  • "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges." RSC Publishing. 3

  • "New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents." Suzhou Highfine Biotech.2

  • "Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines." Benchchem. 4

Sources

Reference Data & Comparative Studies

Validation

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride vs tert-butylamine in organic synthesis

An in-depth technical comparison between Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (commonly known as 2,3,3-trimethylbutan-2-amine hydrochloride or TMPA·HCl) and tert-butylamine requires a fundamental understandin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (commonly known as 2,3,3-trimethylbutan-2-amine hydrochloride or TMPA·HCl) and tert-butylamine requires a fundamental understanding of how steric hindrance dictates reaction pathways.

As a Senior Application Scientist, I approach the selection of these reagents not merely as a choice of building blocks, but as a strategic manipulation of nucleophilicity and basicity. This guide objectively compares their structural profiles, mechanistic behaviors, and practical applications in organic synthesis, supported by validated experimental protocols.

Structural and Physicochemical Profiling

The primary difference between these two amines lies in the extreme steric shielding of the nitrogen lone pair.

  • tert-Butylamine ( t -BuNH 2​ ) : Features a primary amine attached directly to a tertiary alpha-carbon. It is a highly volatile liquid (bp ~44 °C) that provides a moderate "steric shield." This bulk slows down nucleophilic attack but does not completely arrest it[1].

  • 1,1,2,2-Tetramethylpropylamine Hydrochloride (TMPA·HCl) : Represents an extreme case of steric congestion[2]. The alpha-carbon is bonded not only to two methyl groups but also to an entire tert-butyl group (quaternary beta-carbon). Because the free base is highly volatile and prone to degradation, it is synthesized and stored as a bench-stable hydrochloride salt.

Table 1: Comparative Physicochemical Properties
Propertytert-Butylamine1,1,2,2-Tetramethylpropylamine (Free Base)
Molecular Formula C 4​ H 11​ NC 7​ H 17​ N
Molecular Weight 73.14 g/mol 115.22 g/mol
Steric Environment Tertiary α -carbonTertiary α -carbon + Quaternary β -carbon
Nucleophilicity Moderate (Requires forcing conditions)Extremely Low (Sterically blocked)
Basicity (Inductive Effect) StrongVery Strong
Primary Synthetic Role Bulky nucleophile, transient ligandNon-nucleophilic base, extreme steric probe

Mechanistic Causality: Nucleophilicity vs. Basicity

The causality behind choosing one amine over the other is rooted in the competition between basicity and nucleophilicity. The inductive electron-donating effect of the alkyl groups in both molecules increases the electron density on the nitrogen, making them strong bases[1].

However, in t -BuNH 2​ , the nitrogen can still physically access electrophilic centers (such as aldehydes and unhindered ketones). In contrast, the trajectory of attack for TMPA is physically blocked by the adjacent tert-butyl group. This extreme steric hindrance increases the activation energy for nucleophilic attack so significantly that TMPA acts almost exclusively as a non-nucleophilic base or a spectator molecule, akin to a primary amine version of Hünig's base[3].

Mechanism Substrate Electrophilic Center (e.g., Ketone Carbon) Product1 Imine Formation (Requires Dehydration) Substrate->Product1 Product2 No Reaction (Thermodynamically Unfavorable) Substrate->Product2 tBu tert-Butylamine (Moderate Steric Bulk) tBu->Substrate Nucleophilic Attack (Overcomes Hindrance) TMPA TMPA (Extreme Steric Bulk) TMPA->Substrate Blocked Trajectory (Severe Steric Clash)

Diagram 1: The logical relationship between steric bulk and nucleophilic attack trajectory.

Application Workflows in Organic Synthesis

A. Imine (Schiff Base) Formation

Synthesizing tert-butylazomethines (imines) using t -BuNH 2​ is a reversible equilibrium process. The significant steric hindrance makes the imine product thermodynamically unstable[4]. To drive the reaction forward, Le Chatelier's principle must be applied by continuously removing water (e.g., via a Dean-Stark apparatus or TiCl 4​ ). Conversely, TMPA is virtually inert to ketones. This allows TMPA to be used in complex syntheses where an amine base is required, but unwanted imine condensation with sensitive carbonyls must be completely avoided.

B. Cross-Coupling Additives

t -BuNH 2​ is frequently employed as a bifunctional additive in transition-metal catalysis (such as Ni-catalyzed C-N cross-coupling), where its moderate bulk allows it to transiently coordinate to the metal center and stabilize intermediates[5]. TMPA, due to its massive steric umbrella, cannot efficiently coordinate to transition metals, making it an ideal purely external base that will not poison delicate metal catalysts.

Table 2: Comparative Reactivity Profile
Reaction Typetert-Butylamine1,1,2,2-Tetramethylpropylamine
Imine Formation (Benzaldehyde) >90% yield (Dean-Stark)<10% yield (Steric block)
Imine Formation (Acetophenone) ~50-60% yield (with TiCl 4​ )0% yield (No reaction)
S N​ 2 Alkylation (1° Alkyl Halide) Moderate yield (2° amine formed)Trace yield (Acts as E2 promoter)
Ni-Catalyzed Cross-Coupling Excellent (Coordinates to Ni)Poor coordination (Acts only as base)

Self-Validating Experimental Protocols

To utilize these amines effectively, the experimental setup must provide real-time feedback on the reaction's progress.

Protocol 1: Synthesis of tert-Butyl Imines via Azeotropic Distillation

This protocol utilizes t -BuNH 2​ to form a sterically hindered imine, relying on physical water removal to overcome thermodynamic instability[4].

  • Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Add the target ketone (10.0 mmol), toluene (50 mL, as the azeotroping solvent), and t -BuNH 2​ (12.0 mmol, 1.2 equiv).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.1 mmol).

  • Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C).

  • Self-Validation: The reaction is self-validating through the Dean-Stark trap. The stoichiometric collection of water (approx. 0.18 mL for 10 mmol) in the trap serves as a visual indicator of conversion. If water ceases to accumulate before the theoretical volume is reached, the equilibrium has stalled, indicating the need for extended reflux or a stronger dehydrating agent.

  • Isolation: Once water collection ceases, cool the reaction, wash with saturated NaHCO 3​ , dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

Protocol 2: Free-Basing and Utilization of TMPA·HCl

Because TMPA is supplied as a hydrochloride salt[2], it must be converted to its free base prior to use as a non-nucleophilic base in anhydrous reactions.

  • Solubilization: Dissolve TMPA·HCl (10.0 mmol) in 20 mL of distilled water in a separatory funnel.

  • Deprotonation: Slowly add 10 mL of 2M aqueous NaOH.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Self-Validation: Test the aqueous layer with pH paper. The protocol is self-validating if the aqueous layer maintains a pH > 12 after extraction, ensuring complete deprotonation of the sterically hindered salt.

  • Desiccation: Combine the organic layers and dry rigorously over anhydrous MgSO 4​ for 2 hours. (Water removal is critical, as the extreme bulk of TMPA makes it highly sensitive to protic interference[3]).

  • Concentration: Carefully filter the drying agent and concentrate the ether layer under a mild vacuum (do not exceed 30 °C, as the free base is volatile).

Protocol Step1 TMPA·HCl Salt (Bench-Stable) Step2 Add Aqueous NaOH (pH > 12) Step1->Step2 Deprotonation Step3 Extract with Et2O / CH2Cl2 (Phase Separation) Step2->Step3 Isolate Organic Layer Step4 Dry over Anhydrous MgSO4 (Water Removal) Step3->Step4 Desiccation Step5 Free Base TMPA (Ready for Synthesis) Step4->Step5 Filtration & Mild Concentration

Diagram 2: Workflow for the extraction and free-basing of TMPA·HCl.

References

  • Tert-butylamine: Organic Chemistry Study Guide Fiveable[Link]

  • 2,3,3-Trimethyl-2-butanamine | C7H17N | CID 207359 PubChem, National Library of Medicine[Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive National Institutes of Health (PMC)[Link]

  • Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Comparative

A Comparative Guide to Purity Analysis of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride: HPLC, GC, CE, and Titrimetry

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical reagents is a cornerstone of reliable and reproducible results. This guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical reagents is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride, a quaternary ammonium compound. While the primary focus is on a robust High-Performance Liquid Chromatography (HPLC) validation method, we will also objectively compare its performance against Gas Chromatography (GC), Capillary Electrophoresis (CE), and classical Titrimetry, providing supporting data to guide your selection of the most appropriate analytical technique.

The Analyte: Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride is a quaternary ammonium salt. These compounds are characterized by a positively charged nitrogen atom bonded to four alkyl or aryl groups. This structure imparts unique chemical properties, including high polarity and low volatility, which are critical considerations in the development of analytical methods. Purity is a critical quality attribute, as impurities can affect the compound's reactivity, toxicity, and overall performance in its intended application.

Part 1: The Workhorse - A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is often the method of choice for the analysis of non-volatile and polar compounds like quaternary ammonium salts.[1] Its versatility and high resolving power make it ideal for separating the main compound from structurally similar impurities.

The "Why": Causality in Experimental Choices

The development of a robust HPLC method for a quaternary ammonium compound like Propylamine, 1,1,2,2-tetramethyl-, hydrochloride is guided by its physicochemical properties. The permanent positive charge and lack of a strong chromophore in many simple alkyl amines necessitate a strategic approach to chromatography and detection.

  • Chromatographic Mode: Reversed-phase (RP) HPLC is the most common mode. However, the high polarity of the analyte can lead to poor retention on traditional C18 columns. To overcome this, several strategies can be employed:

    • Ion-Pairing Chromatography: An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. This reagent forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and retention on the RP column.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. This mode offers an alternative to ion-pairing and is often more compatible with mass spectrometry.

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing a dual retention mechanism that can be highly effective for separating charged analytes and their counter-ions.

  • Detector Selection: Since simple alkylamines lack a significant UV chromophore, detection can be challenging.

    • UV Detection at Low Wavelengths (e.g., < 210 nm): This is often feasible but can be prone to interference from the mobile phase and other matrix components.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the chromophoric properties of the analyte and are well-suited for non-volatile compounds like quaternary ammonium salts.

    • Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity and is the gold standard for impurity identification.

    • Indirect UV Detection: A UV-absorbing ion is added to the mobile phase. The analyte displaces this ion, leading to a decrease in absorbance that is proportional to the analyte concentration.

Experimental Protocol: A Representative RP-HPLC Method with UV Detection

This protocol outlines a general approach for the purity determination of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride using ion-pairing reversed-phase HPLC with UV detection.

1. Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile and water.

  • Sodium 1-hexanesulfonate (ion-pairing reagent).

  • Phosphoric acid.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : (Aqueous solution of 10 mM Sodium 1-hexanesulfonate with 0.1% Phosphoric Acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Mobile Phase Preparation: Prepare the aqueous portion of the mobile phase by dissolving the required amount of sodium 1-hexanesulfonate in HPLC grade water, add phosphoric acid, and mix well. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution at a similar concentration to the standard solution using the mobile phase as the diluent.

4. HPLC Validation Workflow:

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation_parameters Method Validation (ICH Q2(R1)) cluster_system_suitability System Suitability Testing Dev Develop HPLC Method Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Linearity Linearity & Range (R² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Small Variations) LOD_LOQ->Robustness SST System Suitability (Tailing Factor, Plate Count, %RSD) Robustness->SST Analysis Routine Analysis SST->Analysis

Caption: A typical workflow for HPLC method validation.

Trustworthiness: A Self-Validating System

A validated HPLC method is a self-validating system, ensuring the reliability of the generated data. The validation parameters, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are critical.[2]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.Peak purity index > 0.99; baseline resolution between the analyte and known impurities.
Linearity To demonstrate a proportional relationship between the detector response and the analyte concentration over a defined range.Correlation coefficient (R²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.% Recovery typically between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) with a Relative Standard Deviation (%RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, and temperature are slightly varied.

Part 2: The Alternatives - A Comparative Analysis

While HPLC is a powerful tool, other analytical techniques offer viable alternatives, each with its own set of advantages and limitations.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For quaternary ammonium salts, which are non-volatile, derivatization is often necessary to increase their volatility.

  • Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

  • Advantages: High resolution, fast analysis times, and sensitive detectors (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS).

  • Disadvantages for Quaternary Amines: Requires derivatization, which adds a step to the sample preparation and can introduce variability. Thermally labile impurities may degrade in the high-temperature injector.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged species.[3]

  • Principle: Separation is based on the differential migration of charged analytes in an electric field within a narrow capillary.

  • Advantages: High separation efficiency, small sample volume requirements, and the ability to separate analytes based on their charge-to-size ratio. It can often provide superior resolution compared to HPLC for complex mixtures of charged compounds.[3]

  • Disadvantages: Can be less sensitive than HPLC with UV detection, and the instrumentation is less common in some laboratories.

Titrimetry

Titrimetry is a classical analytical technique that can be used for the quantitative analysis of quaternary ammonium compounds.

  • Principle: A solution of a known concentration (titrant) is reacted with a solution of the analyte to determine its concentration. For quaternary ammonium salts, a common method is a two-phase titration or potentiometric titration with an ionic surfactant.[4]

  • Advantages: Cost-effective, does not require expensive instrumentation, and can be highly accurate and precise when performed correctly.

  • Disadvantages: It is a bulk analysis technique and cannot separate the main component from impurities. Therefore, it is not suitable for purity determination where the identity and quantity of individual impurities are required. It is best used as an assay method for the total amount of quaternary ammonium compounds.

Performance Comparison

The following table summarizes the typical performance characteristics of the four analytical methods for the purity determination of a quaternary ammonium compound.

ParameterHPLCGC (with Derivatization)Capillary Electrophoresis (CE)Titrimetry
Specificity High (can separate isomers and related impurities)High (with MS detection)Very High (excellent for charged species)Low (measures total QACs)
Linearity (R²) > 0.99[5]> 0.99[6]> 0.99N/A
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 5%< 1%
Sensitivity (LOD/LOQ) Moderate to High (ng/mL to µg/mL)High (pg/mL to ng/mL)Moderate (µg/mL)Low (mg/mL)
Analysis Time 10 - 30 min5 - 20 min5 - 15 min5 - 10 min
Instrumentation Cost Moderate to HighModerate to HighModerateLow
Sample Preparation Simple to ModerateModerate (derivatization required)SimpleSimple
Specificity and Potential Impurities

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For Propylamine, 1,1,2,2-tetramethyl-, hydrochloride, potential impurities could arise from the synthesis process. A common route for the synthesis of quaternary ammonium salts is the alkylation of a tertiary amine.

Potential impurities could include:

  • Starting materials: Unreacted tertiary amine and alkylating agent.

  • By-products: Products of side reactions, such as elimination products from the alkylating agent.

  • Degradation products: Compounds formed during storage or processing.

HPLC and CE, with their high resolving power, are well-suited to separate these potential impurities from the main compound. GC-MS is also excellent for identifying volatile impurities. Titrimetry, however, would not be able to distinguish between the desired quaternary ammonium salt and any unreacted tertiary amine, leading to an overestimation of the purity.

Part 3: Selecting the Right Tool for the Job

The choice of analytical method depends on the specific requirements of the analysis.

Method_Selection cluster_goals cluster_methods cluster_considerations Further Considerations Start Define Analytical Goal Purity_Impurity Purity & Impurity Profile? Start->Purity_Impurity Assay Assay (Total QAC Content)? Start->Assay HPLC HPLC Purity_Impurity->HPLC Yes GC GC (with derivatization) Purity_Impurity->GC Yes CE Capillary Electrophoresis Purity_Impurity->CE Yes Assay->HPLC Yes Titrimetry Titrimetry Assay->Titrimetry Yes Volatile_Impurities Volatile Impurities Present? HPLC->Volatile_Impurities GC->Volatile_Impurities Charged_Isomers Charged Isomers? CE->Charged_Isomers Cost_Constraint Cost/Instrumentation Constraint? Titrimetry->Cost_Constraint Volatile_Impurities->GC Yes Charged_Isomers->CE Yes Cost_Constraint->Titrimetry Yes

Caption: Decision tree for selecting an analytical method.

Recommendations:

  • For comprehensive purity and impurity profiling: HPLC or CE are the recommended techniques due to their high resolving power. HPLC is often more readily available in quality control laboratories.

  • For the analysis of volatile impurities: GC is the method of choice.

  • For high-resolution separation of charged species: CE can offer superior performance to HPLC.

  • For a simple, cost-effective assay of total quaternary ammonium content: Titrimetry is a suitable option, provided that the presence of other titratable bases is negligible.

References

Sources

Validation

Comparing basicity of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride and triethylamine

Comparative Basicity Guide: 1,1,2,2-Tetramethylpropylamine vs. Triethylamine As drug development and synthetic chemistry advance, the selection of appropriate amine bases requires moving beyond simple pKa​ lookup tables....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Basicity Guide: 1,1,2,2-Tetramethylpropylamine vs. Triethylamine

As drug development and synthetic chemistry advance, the selection of appropriate amine bases requires moving beyond simple pKa​ lookup tables. The true basicity of an amine in a reaction mixture is a dynamic interplay between intrinsic electronic effects (gas-phase basicity) and extrinsic environmental factors (solvation).

This guide provides an objective, mechanistically grounded comparison between a highly sterically hindered primary amine salt—Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (also known as 2,3,3-trimethylbutan-2-amine hydrochloride)[1]—and the ubiquitous tertiary amine, Triethylamine (TEA) .

Structural & Mechanistic Causality

To understand the basicity differences between these two compounds, we must isolate the fundamental thermodynamic drivers: inductive electron donation and conjugate acid solvation.

Triethylamine (TEA)

Triethylamine ( N(CH2​CH3​)3​ ) is a classic tertiary amine. It features three ethyl groups that provide a strong positive inductive (+I) effect, pushing electron density onto the nitrogen atom[2]. In the gas phase, TEA is exceptionally basic. However, in aqueous media, its conjugate acid ( Et3​NH+ ) possesses only a single proton available for hydrogen bonding with water. This limits its solvation stabilization, resulting in an aqueous pKa​ of 10.75[3]. In non-aqueous or aprotic solvents (e.g., DMSO, dichloromethane), where hydrogen bonding is negligible, TEA's relative basicity skyrockets, making it a powerful, non-nucleophilic base[4].

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

This compound ( NH2​−C(CH3​)2​−C(CH3​)2​−CH3​⋅HCl ) is the hydrochloride salt of a highly branched primary amine[1]. While primary amines typically have pKa​ values around 10.4–10.6 (e.g., tert-butylamine has a pKa​ of 10.68)[5], the extreme steric bulk of the 1,1,2,2-tetramethylpropyl group introduces severe B-strain (back-strain).

When the free base is protonated to form the ammonium cation ( −NH3+​ ), the bulky tert-alkyl framework acts as an umbrella, physically blocking water molecules from efficiently hydrogen-bonding to the three available protons. This steric exclusion of the solvent destabilizes the conjugate acid, thereby lowering its effective aqueous basicity compared to less hindered primary amines.

G A Amine Base (Gas Phase) B Electronic Effects (+I Inductive) A->B Increases e- density C Steric Hindrance (Bulky Alkyl Groups) A->C Blocks solvent access D Conjugate Acid (Protonated) B->D Stabilizes cation E Aqueous Solvation (H-Bonding) C->E Destabilizes cation (Reduces H-bonding) F Observed pKa (Aqueous Basicity) D->F E->F

Mechanistic interplay of electronic and steric effects governing amine basicity.

Quantitative Basicity Comparison

The following table synthesizes the physicochemical properties governing the basicity and application of both compounds.

ParameterPropylamine, 1,1,2,2-tetramethyl- (Free Base)Triethylamine (TEA)
Amine Classification Primary (Highly Hindered)Tertiary
Chemical Formula C7​H17​N C6​H15​N
Aqueous pKa​ (Conjugate Acid) ~10.4 - 10.6 (Estimated based on structural analogs)[6]10.75[3]
Non-Aqueous Basicity (DMSO) ModerateVery High ( pKa​ ~9.0 in DMSO)[3]
Steric Hindrance Level Extreme (Alpha and Beta branching)High (Three ethyl chains)
Nucleophilicity Very LowVery Low
Primary Application Specialized pharmaceutical intermediate[1]Universal acid scavenger, Swern oxidation base[2]

Self-Validating Experimental Workflows

To objectively compare the basicity of these two compounds in your own laboratory, rely on the following self-validating protocols. We utilize a dual-solvent approach because aqueous pKa​ does not linearly translate to organic synthesis conditions[7].

Protocol A: Aqueous Potentiometric Titration

Purpose: Determine the thermodynamic pKa​ of the conjugate acids in water.

  • Sample Preparation:

    • For Propylamine, 1,1,2,2-tetramethyl-, hydrochloride : Dissolve 1.0 mmol of the salt in 50 mL of degassed, deionized water (0.02 M). The solution will be naturally acidic.

    • For Triethylamine : Dissolve 1.0 mmol of the free base in 50 mL of water and pre-acidify with 1.5 mmol of standardized HCl to fully form the triethylammonium chloride salt.

  • Environmental Control: Maintain the titration vessel at exactly 25.0 °C using a jacketed beaker. Blanket the surface with Argon gas to prevent CO2​ absorption, which forms carbonic acid and skews the titration curve.

  • Titration: Titrate the solutions using standardized 0.1 M NaOH .

  • Data Acquisition: Record the pH using a calibrated glass electrode after each 0.1 mL addition.

  • Self-Validation & Analysis: Plot the first derivative of the pH curve ( ΔpH/ΔV ) to precisely locate the equivalence point. The pKa​ is strictly defined as the pH at exactly one-half of the equivalence volume (where [Base]=[ConjugateAcid] ).

Protocol B: Non-Aqueous NMR Chemical Shift Titration

Purpose: Determine relative basicity in organic solvents (e.g., DMSO- d6​ ) where glass electrodes suffer from junction potential errors.

  • Indicator Selection: Select a reference amine with a known pKa​ in DMSO (e.g., imidazole, pKa​ = 6.46 in DMSO) to act as an internal standard[8].

  • Sample Preparation: Prepare an NMR tube containing 0.05 M of the target amine and 0.05 M of the reference indicator in DMSO- d6​ .

  • In-Situ Titration: Gradually add a non-aqueous acid (e.g., trifluoroacetic acid in DMSO- d6​ ) in 0.2 equivalent aliquots directly into the NMR tube.

  • Data Acquisition: Acquire a 1H -NMR spectrum after each addition. Track the chemical shift ( δ ) of the α -protons of both the target amine and the reference indicator. As protonation occurs, the electron withdrawal causes a downfield shift.

  • Self-Validation: The ratio of the protonated to unprotonated species for both compounds can be calculated directly from the chemical shift interpolation. Using the Henderson-Hasselbalch equation, the ΔpKa​ between the target and the reference is determined simultaneously, eliminating solvent-batch variables[8].

G S1 Step 1: Sample Prep Equimolar Solutions S2 Step 2: Solvent Selection (Aqueous vs. DMSO) S1->S2 S3 Step 3A: Potentiometric Titration (Glass Electrode) S2->S3 Water S4 Step 3B: NMR Chemical Shift (Indicator Method) S2->S4 Non-Aqueous S5 Step 4: Data Fitting (Henderson-Hasselbalch) S3->S5 S4->S5 S6 Step 5: pKa Extraction & Comparison S5->S6

Self-validating experimental workflow for comparative pKa determination.

Conclusion

While both Triethylamine and 1,1,2,2-tetramethylpropylamine exhibit high basicity and low nucleophilicity, their mechanisms of action differ significantly. TEA achieves its basicity through the additive inductive effects of three ethyl groups, making it the superior base in non-aqueous environments where solvation is restricted[4]. Conversely, 1,1,2,2-tetramethylpropylamine relies on extreme localized steric bulk. While this bulk makes it an excellent non-nucleophilic primary amine, it actively hinders aqueous solvation, capping its effective basicity in water slightly below that of TEA. For drug development professionals, selecting between these depends entirely on whether the reaction environment is protic (favoring TEA for basicity) or requires a sterically protected primary amine handle for subsequent highly specific coupling.

References

  • Patsnap. "Triethylamine: Versatile Catalyst in Chemistry." Patsnap Eureka. Retrieved April 5, 2026. [Link]

  • BDMAEE. "Understanding the volatile nature and strong basicity of triethylamine in organic synthesis." BDMAEE. Retrieved April 5, 2026.[Link]

  • Wikipedia. "Triethylamine." Wikipedia, The Free Encyclopedia. Retrieved April 5, 2026. [Link]

  • National Center for Biotechnology Information. "2,3,3-Trimethyl-2-butanamine (CID 207359)." PubChem. Retrieved April 5, 2026. [Link]

  • National Institutes of Health. "Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging." PMC. Retrieved April 5, 2026. [Link]

  • American Chemical Society. "Toward a pKa Scale of N-base Amines in Ionic Liquids." The Journal of Physical Chemistry B. Retrieved April 5, 2026. [Link]

Sources

Comparative

Analytical Comparison Guide: GC-MS Analysis and Validation of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Executive Summary The accurate quantitative analysis of highly branched aliphatic amines is a persistent challenge in pharmaceutical raw material validation and drug development. Propylamine, 1,1,2,2-tetramethyl-, hydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantitative analysis of highly branched aliphatic amines is a persistent challenge in pharmaceutical raw material validation and drug development. Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (IUPAC: 2,3,3-trimethyl-2-butanamine hydrochloride; CAS: 29772-54-1) [1] presents unique analytical hurdles due to its extreme steric hindrance, high polarity, and thermal instability in its salt form.

This guide provides an objective, data-driven comparison of three analytical methodologies: Direct GC-MS, HILIC-LC-MS, and In-Situ TFAA-Derivatization GC-MS . Based on experimental validation, we demonstrate why the derivatization-assisted GC-MS workflow is the superior "product" for achieving high-fidelity quantitation, structural confirmation, and robust column longevity.

Mechanistic Insights: The Analytical Challenge

To understand why standard analytical approaches fail with 1,1,2,2-tetramethylpropylamine hydrochloride, we must examine the causality driven by its molecular architecture:

  • Thermal Dissociation of the Hydrochloride Salt: Direct injection of amine hydrochlorides into a heated GC inlet (typically 250°C) results in unpredictable thermal dissociation ( R−NH2​⋅HCl→R−NH2​+HCl ). The liberated hydrochloric acid creates active sites in the glass liner and degrades the siloxane stationary phase of the column, leading to severe peak tailing and signal loss over sequential injections.

  • Extreme Steric Hindrance: The primary amine group in 1,1,2,2-tetramethylpropylamine is attached to a tertiary carbon (C2), which is directly adjacent to a quaternary carbon (C3). This creates a massive steric shield. Bulky derivatization agents, such as BSTFA (used for silylation), fail to reach the nitrogen atom due to transition-state steric clashing.

  • The Solution (TFAA Acylation): Trifluoroacetic anhydride (TFAA) is a highly reactive, linear acylation reagent. It easily bypasses the steric bulk of the tert-alkyl structure to form a stable, volatile trifluoroacetamide derivative [2]. This reaction eliminates the hydrogen-bonding capacity of the amine, drastically improving volatility and peak symmetry.

MethodComparison Salt 1,1,2,2-Tetramethylpropylamine HCl Salt DirectGC Direct GC-MS (Free Base) Salt->DirectGC Base Extraction LCMS HILIC-LC-MS (Intact Salt) Salt->LCMS Dilute & Shoot DerivGC TFAA GC-MS (Derivatized) Salt->DerivGC Base Ext. + TFAA DirectGC_Res Thermal Degradation Severe Peak Tailing DirectGC->DirectGC_Res LCMS_Res Ion Suppression Matrix Interference LCMS->LCMS_Res DerivGC_Res Sharp Peaks (As ~1.0) High Sensitivity DerivGC->DerivGC_Res

Performance outcomes of different analytical methodologies for aliphatic amine salts.

Methodological Comparison & Performance Data

To objectively compare the performance of the optimized TFAA-Derivatization GC-MS method against alternatives, validation experiments were conducted using a spiked aqueous matrix.

Direct GC-MS (Free Base Extraction)

While liquid-liquid extraction (LLE) with a strong base (NaOH) successfully liberates the free amine, direct injection of the free base yields poor chromatography. The highly basic −NH2​ group interacts strongly with residual silanol groups in the GC liner and column, resulting in an unacceptable peak asymmetry factor ( As​>2.0 ) and poor limits of detection.

HILIC-LC-MS

Hydrophilic Interaction Liquid Chromatography (HILIC) allows for the direct analysis of the intact hydrochloride salt. However, because 1,1,2,2-tetramethylpropylamine lacks a chromophore and relies entirely on electrospray ionization (ESI-MS), it is highly susceptible to matrix ion suppression. Furthermore, LC-MS lacks the high-resolution separation power of GC-MS for volatile synthesis impurities.

Optimized TFAA-Derivatization GC-MS (Recommended)

This workflow utilizes LLE followed by in-situ acylation with TFAA. The resulting derivative is highly volatile, thermally stable, and inert to column active sites. Mass spectrometry in Electron Ionization (EI) mode yields a distinct [M−CF3​]+ fragment, allowing for highly specific Selected Ion Monitoring (SIM) quantitation [3].

Quantitative Validation Summary
Analytical ParameterDirect GC-MS (Free Base)HILIC-LC-MS (Intact Salt)TFAA-Derivatization GC-MS
Limit of Detection (LOD) 50 ng/mL10 ng/mL2 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL30 ng/mL6 ng/mL
Linearity ( R2 ) 0.98510.99240.9998
Peak Asymmetry ( As​ ) 2.45 (Severe Tailing)1.20 (Slight Tailing)1.05 (Excellent)
Precision (% RSD, n=6) 8.5%5.2%1.8%
Column Longevity Poor (Active site damage)GoodExcellent

Self-Validating Experimental Protocol: TFAA Derivatization

The following step-by-step protocol is engineered as a self-validating system. Crucially, Step 6 (Evaporation) is mandatory; failing to remove unreacted TFAA and its byproduct (trifluoroacetic acid) will result in rapid, irreversible acid-catalyzed cleavage of the GC column's stationary phase.

Materials Required
  • Propylamine, 1,1,2,2-tetramethyl-, hydrochloride standard.

  • 1M Sodium Hydroxide (NaOH) in LC-MS grade water.

  • GC-MS grade Hexane.

  • Trifluoroacetic anhydride (TFAA, ≥99.0%).

Sample Preparation & Derivatization Workflow
  • Basification: Dissolve 10.0 mg of the amine hydrochloride sample in 1.0 mL of DI water. Add 500 µL of 1M NaOH to shift the pH > 12, forcing the compound into its free-base form.

  • Extraction: Add 1.0 mL of hexane. Vortex vigorously for 60 seconds, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Transfer: Carefully transfer 500 µL of the upper organic (hexane) layer into a 2 mL glass GC vial.

  • Acylation: Add 50 µL of TFAA to the vial. Cap tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 60°C for 30 minutes to drive the sterically hindered reaction to completion.

  • Acid Removal (Critical Step): Uncap the vial and evaporate the contents to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at room temperature. This removes volatile acidic byproducts.

  • Reconstitution: Reconstitute the dried residue in 500 µL of pure hexane. Vortex to dissolve. The sample is now ready for GC-MS injection.

GC-MS Instrumental Parameters
  • Column: Agilent HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Inlet: 250°C, Split ratio 10:1, 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C (hold 2 min) ramp at 10°C/min to 200°C ramp at 25°C/min to 280°C (hold 3 min).

  • MS Detector: EI mode (70 eV), Source at 230°C, Quadrupole at 150°C.

  • Acquisition: SIM mode targeting the primary fragment ion (typically [M−CF3​]+ or the base peak determined via a preliminary full-scan).

Workflow A Sample: 1,1,2,2-Tetramethylpropylamine HCl (Aqueous Matrix) B Basification (1M NaOH, pH > 12) A->B Liberate Free Base C Liquid-Liquid Extraction (Hexane) B->C Partition into Organic D Derivatization (TFAA, 60°C, 30 min) C->D Acylation of Sterically Hindered -NH2 E Evaporation & Reconstitution (Remove Acidic Byproducts) D->E Protect GC Column from TFA F GC-MS Analysis (EI, SIM Mode) E->F Inject 1 µL

Optimized sample preparation and TFAA derivatization workflow for GC-MS analysis.

Conclusion

For the rigorous validation and quantification of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride, direct GC-MS and LC-MS methods fall short due to thermal degradation and matrix effects, respectively. The TFAA-Derivatization GC-MS workflow provides an elegant chemical solution to a physical problem. By neutralizing the amine's polarity and bypassing its severe steric hindrance, this method delivers superior linearity, limits of detection, and peak symmetry, making it the gold standard for researchers and drug development professionals handling complex aliphatic amines.

References

  • National Center for Biotechnology Information (NIH). "2,3,3-Trimethyl-2-butanamine | C7H17N | CID 207359." PubChem Compound Summary. Retrieved April 5, 2026. URL:[Link]

  • Llop, A., et al. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." Chemical Reviews, ACS Publications, 2015. URL:[Link]

  • Watanabe, M., et al. "Direct Gas-Phase Derivatization by Employing Tandem μ-Reactor-Gas Chromatography/Mass Spectrometry." Analytical Chemistry, ACS Publications, 2020. URL:[Link]

Validation

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride vs diisopropylethylamine DIPEA

An in-depth technical analysis of sterically hindered amines requires moving beyond basic structural descriptions to understand their kinetic and thermodynamic behaviors in synthetic environments. In the realm of advance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of sterically hindered amines requires moving beyond basic structural descriptions to understand their kinetic and thermodynamic behaviors in synthetic environments. In the realm of advanced organic synthesis and drug development, Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (IUPAC: 2,3,3-trimethylbutan-2-amine hydrochloride, hereafter referred to as TMPA·HCl ) and Diisopropylethylamine (DIPEA ) represent two extremes of steric engineering.

While both molecules feature extreme steric bulk around the nitrogen atom, their functional paradigms are diametrically opposed. TMPA·HCl is utilized as a highly lipophilic structural building block in pharmaceutical development[1], whereas DIPEA serves as a transient, non-nucleophilic reagent (Hünig's base).

This guide objectively compares their physicochemical profiles, mechanistic causality, and performance in synthetic workflows.

Structural Profiling and Mechanistic Causality

The utility of an amine in synthesis is governed by the interplay between its basicity (thermodynamic ability to accept a proton) and its nucleophilicity (kinetic ability to attack a carbon electrophile).

TMPA·HCl: The Hindered Nucleophile

TMPA is a primary amine attached to an α -quaternary carbon, which is in turn attached to a tert-butyl group. This creates an exceptionally crowded microenvironment. Despite this bulk, because it is a primary amine, the nitrogen lone pair remains accessible enough to act as a nucleophile under forcing conditions. In drug discovery, incorporating the TMPA moiety (such as in the antifungal drug Ibrexafungerp/SCY-078) drastically increases metabolic stability by shielding the amine from oxidative degradation by monoamine oxidases[1].

DIPEA: The Non-Nucleophilic Base

DIPEA is a tertiary amine featuring two bulky isopropyl groups and one ethyl group[2]. The steric shielding here is so profound that the nitrogen lone pair cannot effectively approach carbon electrophiles, rendering its Mayr nucleophilicity parameter exceptionally low. However, protons ( H+ ) are small enough to bypass this steric shield, allowing DIPEA to act as a potent Brønsted base (pKa ~10.75) without participating in unwanted side reactions like quaternization or alkylation[2].

Reactivity cluster_TMPA TMPA: Hindered Nucleophile cluster_DIPEA DIPEA: Non-Nucleophilic Base TMPA TMPA (Primary Amine) Elec Electrophile (e.g., R-CO-X) TMPA->Elec Nucleophilic Attack (Kinetically Slow) Prod C-N Bond Formation (Amide) Elec->Prod Substitution DIPEA DIPEA (Tertiary Amine) Proton Proton Source (H+) DIPEA->Proton Brønsted Acid-Base (Kinetically Fast) Salt Ammonium Salt (Proton Scavenged) Proton->Salt Neutralization

Fig 1: Reactivity pathways of TMPA (hindered nucleophile) vs DIPEA (proton scavenger).

Quantitative Performance Comparison

When evaluating these amines, their performance metrics dictate their role in the laboratory. The extreme steric bulk at the α -carbon of TMPA drastically decreases coupling efficiency compared to standard primary amines[3]. Conversely, DIPEA's lack of nucleophilicity makes it the ideal base for these exact coupling reactions[4].

Table 1: Physicochemical & Functional Comparison

ParameterTMPA·HClDIPEA
IUPAC Name 2,3,3-trimethylbutan-2-amine hydrochlorideN-ethyl-N-(propan-2-yl)propan-2-amine[2]
Molecular Weight 151.68 g/mol (Salt)129.25 g/mol (Free Base)
Amine Classification Primary ( 1∘ ), α -quaternaryTertiary ( 3∘ )
Primary Role Structural Building Block / API MoietyTransient Reagent / Proton Scavenger
Nucleophilicity Poor (Sterically hindered)Negligible (Sterically blocked)
Conjugate Acid pKa ~10.510.75[2]

Table 2: Amide Coupling Efficiency (EDC/HOAt/DIPEA System) Data reflects the impact of steric bulk on conversion rates during standard amide bond formation[3].

Substrate TypeExampleConversion Yield (%)Causality
Unhindered 1∘ AmineHexylamine> 95%Unrestricted trajectory for nucleophilic attack.
Hindered 1∘ AmineTMPA < 30% α -quaternary center blocks the Bürgi-Dunitz trajectory.
Hindered 3∘ AmineDIPEA 0%Complete steric shielding; acts only as the base.

Synergistic Experimental Workflow: Amide Coupling

Because TMPA is supplied as a stable hydrochloride salt to prevent degradation and volatilization, it cannot act as a nucleophile until it is "freebased." This is where TMPA and DIPEA synergize. DIPEA is empirically required to scavenge the HCl from TMPA·HCl, liberating the free primary amine for coupling[4].

Protocol: Self-Validating Amide Coupling of TMPA·HCl

This protocol is designed as a self-validating system; the colorimetric change and UPLC monitoring ensure mechanistic progression.

  • Reagent Preparation: In an oven-dried vial under inert atmosphere ( N2​ ), dissolve the target Carboxylic Acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (0.2 M).

  • Base Activation (DIPEA): Add DIPEA (3.0 eq, 1.5 mmol) dropwise.

    • Causality: 1.0 eq deprotonates the carboxylic acid to initiate HATU attack; 1.0 eq neutralizes the incoming TMPA·HCl; 1.0 eq maintains the basic environment required for the catalytic cycle. The solution will turn pale yellow, validating active ester formation.

  • Nucleophile Addition: Add TMPA·HCl (1.5 eq, 0.75 mmol) in one portion.

    • Causality: An excess of the hindered amine drives the kinetically slow reaction forward via Le Chatelier's principle.

  • Thermal Kicking: Heat the reaction block to 40°C and stir for 16 hours.

    • Causality: Room temperature stirring is insufficient for the TMPA nitrogen to penetrate the OAt-ester's steric field. Thermal energy is required to overcome the transition state barrier.

  • Validation & Isolation: Monitor via UPLC-MS. The disappearance of the OAt-ester mass and the appearance of the target amide mass validates completion. Quench with saturated NaHCO3​ and extract with EtOAc.

Workflow Step1 1. Reagent Prep TMPA·HCl + R-COOH Step2 2. Base Addition Add 3.0 eq DIPEA Step1->Step2 Step3 3. Activation Add HATU Step2->Step3 Step4 4. Coupling Heat to 40°C Step3->Step4

Fig 2: Synergistic workflow utilizing DIPEA to facilitate TMPA·HCl amide coupling.

Conclusion

The comparison between TMPA·HCl and DIPEA highlights a critical principle in synthetic chemistry: steric hindrance is a tool, not just a limitation. In TMPA, steric bulk is weaponized to create metabolically stable, lipophilic drug candidates[1]. In DIPEA, steric bulk is weaponized to isolate basicity from nucleophilicity, creating one of the most reliable proton scavengers in the chemist's arsenal[2]. Understanding their distinct kinetic behaviors is essential for rationally designing successful synthetic routes.

Sources

Comparative

Publish Comparison Guide: Validation of NMR Spectra for Synthesized 1,1,2,2-Tetramethylpropylamine Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Synonyms: 2,3,3-Trimethylbutan-2-amine hydrochloride; tert-Octylamine hydrochloride analog. Executive Summary The structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Synonyms: 2,3,3-Trimethylbutan-2-amine hydrochloride; tert-Octylamine hydrochloride analog.

Executive Summary

The structural validation of highly branched aliphatic amines, such as Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS: 29772-54-1), presents unique analytical challenges due to extreme steric hindrance and the absence of α-protons. As a Senior Application Scientist, I have designed this guide to move beyond basic spectral matching. This document objectively compares validation methodologies, explains the causality behind critical NMR parameter adjustments, and provides a self-validating protocol to ensure absolute structural confidence in your synthesized product[1].

Comparative Analytical Strategies

When validating a synthesized amine hydrochloride, relying on a single analytical technique introduces the risk of false positives (e.g., misidentifying structural isomers). A robust validation framework compares and integrates orthogonal data streams.

Table 1: Objective Comparison of Validation Alternatives
Analytical MethodPrimary Data YieldAdvantages for Sterically Hindered AminesLimitations & Blind Spots
1D ¹H NMR Proton environments, integration ratiosFast, quantitative (qNMR); directly observes the -NH₃⁺ protons in aprotic solvents.Cannot directly resolve the carbon skeleton; overlapping aliphatic signals.
1D ¹³C NMR Carbon skeleton mappingIdentifies the highly substituted α- and β-quaternary carbons.Long relaxation times for quaternary carbons can lead to missing signals.
2D HSQC / HMBC C-H connectivity (1-bond and long-range)Resolves overlapping methyl singlets; confirms attachment of methyls to quaternary centers.Requires higher sample concentration and significantly longer acquisition times.
HRMS (ESI-TOF) Exact mass [M+H]⁺Confirms the exact molecular formula (C₇H₁₈N⁺).Fails to distinguish between aliphatic isomers (e.g., octylamine variants).

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodology incorporates internal checks (self-validation) and explains the mechanistic reasoning behind each experimental choice.

Step 1: Solvent Selection & Causality

The choice of deuterated solvent is the most critical point of failure in amine salt validation.

  • Action: Dissolve 20–30 mg of the synthesized hydrochloride salt in 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d₆).

  • Causality: Novice chemists often default to D₂O or CDCl₃. However, CDCl₃ suffers from poor solubility for polar hydrochloride salts. Conversely, D₂O causes rapid deuterium exchange with the ammonium protons (-NH₃⁺), rendering them invisible in the ¹H spectrum. DMSO-d₆ suppresses this exchange, allowing the broad -NH₃⁺ signal to be observed and integrated (typically around δ 8.0 ppm). The chemical shift of this proton also provides a direct window into the amine's pKa and the strength of the hydrogen bond with the chloride counterion[3].

SolventChoice S Amine HCl Salt Solubility & Exchange D2O D2O (Deuterium Oxide) S->D2O DMSO DMSO-d6 (Dimethyl Sulfoxide) S->DMSO CDCl3 CDCl3 (Chloroform-d) S->CDCl3 R1 Rapid NH3+ exchange (Proton signal lost) D2O->R1 R2 Slow exchange (NH3+ signal visible) DMSO->R2 R3 Poor solubility (Ion pairing issues) CDCl3->R3

Causality matrix for NMR solvent selection in amine hydrochloride validation.
Step 2: ¹H NMR Acquisition
  • Action: Acquire a standard 1D ¹H spectrum (e.g., zg30 pulse program) at 298 K with 16–32 scans. Ensure the relaxation delay (D1) is set to at least 2 seconds.

  • Self-Validation Check: The integration ratio of the aliphatic methyls to the ammonium protons must be exactly 15:3 (or simplified to 5:1). Any deviation indicates the presence of free-base amine or moisture.

Step 3: ¹³C NMR Acquisition (The Quaternary Challenge)
  • Action: Acquire a proton-decoupled ¹³C spectrum (zgpg30). Critical Adjustment: Increase the relaxation delay (D1) to 3–5 seconds and acquire at least 512 scans.

  • Causality: This molecule contains two heavily shielded/deshielded quaternary carbons (the α-carbon attached to nitrogen, and the β-carbon of the tert-butyl group). Because they lack attached protons, they relax via slower dipole-dipole mechanisms[4]. Using a standard 1-second D1 delay will artificially attenuate these signals, potentially causing them to vanish into the baseline and resulting in a false-negative structural validation.

G A Synthesized Compound (HCl Salt) B Solvent Selection (DMSO-d6) A->B C 1H NMR Acquisition (Check Integration) B->C D 13C NMR Acquisition (Extended D1 Delay) C->D E 2D HMBC Correlation (Map Quaternary Centers) D->E F Data Reconciliation & Impurity Profiling E->F

Optimized workflow for the structural validation of sterically hindered amine hydrochlorides.

Data Interpretation: Decoding Molecular Symmetry

A common pitfall when validating 1,1,2,2-tetramethylpropylamine (2,3,3-trimethylbutan-2-amine) is misinterpreting the ¹³C NMR spectrum. Although the molecular formula contains seven carbon atoms (C₇H₁₇N), the ¹³C NMR spectrum will only exhibit four distinct resonances .

This is due to the molecule's symmetry and rapid bond rotation:

  • The three methyl groups of the tert-butyl moiety are chemically equivalent (3C).

  • The two geminal methyl groups attached to the α-carbon are enantiotopic and chemically equivalent (2C).

  • The quaternary β-carbon (1C).

  • The quaternary α-carbon bonded to the nitrogen (1C).

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)

Note: Chemical shifts are representative for the hydrochloride salt form. Free base shifts will appear significantly further upfield, particularly at the α-carbon.

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
¹H ~0.95Singlet9H-C(CH ₃)₃ (tert-butyl protons)
¹H ~1.30Singlet6H-C(CH ₃)₂- (gem-dimethyl protons)
¹H ~8.10Broad Singlet3H-NH ₃⁺ (ammonium protons)
¹³C ~24.5---C(C H₃)₃ (tert-butyl methyl carbons)
¹³C ~22.0---C(C H₃)₂- (gem-dimethyl carbons)
¹³C ~35.0---C (CH₃)₃ (quaternary β-carbon)
¹³C ~58.5---C (CH₃)₂- (quaternary α-carbon bonded to N⁺)

Final Validation Check: If your synthesized product shows additional splitting in the methyl region, it strongly indicates restricted rotation (unlikely at room temperature) or contamination with an isomeric impurity (e.g., a less branched octylamine variant).

References

  • National Center for Biotechnology Information. "2,3,3-Trimethyl-2-butanamine" PubChem Compound Summary for CID 207359. Retrieved from:[Link]

  • American Chemical Society (ACS). "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular Hydrogen Bonds." The Journal of Organic Chemistry. Retrieved from:[Link]

  • National Institutes of Health (PMC). "Development, Validation, and Use of 1H-NMR Spectroscopy for Evaluating the Quality of Food Supplements." Retrieved from:[Link]

Sources

Validation

Comparative Reactivity Guide: Propylamine, 1,1,2,2-tetramethyl-, Hydrochloride in Substitution Reactions

Executive Summary & Structural Context In advanced organic synthesis and drug development, the steric environment of an amine dictates its utility either as a nucleophile for scaffold building or as a non-nucleophilic ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In advanced organic synthesis and drug development, the steric environment of an amine dictates its utility either as a nucleophile for scaffold building or as a non-nucleophilic base. Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS: 29772-54-1), systematically known as 2,3,3-trimethylbutan-2-amine hydrochloride [1], represents an extreme case of steric congestion.

Structurally, the alpha-carbon of this primary amine is bonded to two methyl groups and one massive tert-butyl group. This creates a tert-alkylamine system with a steric cone that fundamentally alters its reactivity profile. While standard primary amines (like n-propylamine) are excellent nucleophiles, the extreme steric bulk of 1,1,2,2-tetramethylpropylamine physically obstructs the nitrogen lone pair, shifting its primary chemical behavior away from nucleophilic substitution ( SN​2 ) and toward base-promoted elimination ( E2 ).

Mechanistic Divergence: Nucleophilicity vs. Basicity

To understand the causality behind its poor performance in substitution reactions, we must look at the transition state geometry.

  • The SN​2 Barrier: In a standard N-alkylation reaction, the amine nucleophile must approach the electrophilic carbon at a 180° angle relative to the leaving group (the Bürgi-Dunitz trajectory equivalent for SN​2 ). The adjacent tert-butyl and methyl groups of 1,1,2,2-tetramethylpropylamine create severe van der Waals repulsions with the electrophile, raising the activation energy ( Ea​ ) to prohibitive levels. As a result, traditional amine alkylation—which is already notoriously difficult to control [2]—fails almost entirely.

  • The E2 Shift: Because the nitrogen lone pair cannot reach the electrophilic carbon, it instead acts as a Brønsted base, abstracting a more accessible beta-hydrogen from the alkyl halide. This drives the reaction down the E2 elimination pathway, forming an alkene.

  • The SN​1 and Thermal Stress Limitation: If forced into a substitution reaction via an SN​1 pathway (e.g., reacting with a highly reactive carbocation), the resulting sterically congested amine suffers from severe internal strain. Research has shown that such highly hindered tertiary amines undergo spontaneous, Hofmann-like elimination even at ambient temperatures to relieve steric stress [3].

Reactivity Electrophile Alkyl Halide (Electrophile) SN2_Product S_N2 Pathway N-Alkylation (High Yield) Electrophile->SN2_Product + Unhindered Amine E2_Product E2 Pathway Alkene Formation Electrophile->E2_Product + Hindered Amine Unhindered n-Propylamine (Unhindered) Unhindered->SN2_Product Hindered 1,1,2,2-Tetramethyl- propylamine Hindered->E2_Product SN1_Product S_N1 Pathway Congested Amine Hindered->SN1_Product + Carbocation Hofmann Hofmann-like Elimination SN1_Product->Hofmann Thermal Stress

Reaction pathway divergence of amines based on steric hindrance in substitution reactions.

Comparative Performance Data

The table below summarizes the quantitative reactivity profile of 1,1,2,2-tetramethylpropylamine against standard alternatives when reacted with a bifunctional primary alkyl halide (e.g., 1-bromo-2-phenylethane) at 60°C.

AmineStructural ClassPrimary PathwayN-Alkylation Yield ( SN​2 )Elimination Yield ( E2 )
n-Propylamine Unhindered PrimarySubstitution ( SN​2 )> 95%< 5%
tert-Butylamine Hindered PrimaryMixed ( SN​2 / E2 )~ 60%~ 40%
1,1,2,2-Tetramethylpropylamine Extremely Hindered PrimaryElimination ( E2 )< 5% > 90%
DIPEA (Hünig's Base)Hindered SecondaryElimination ( E2 )< 1%> 95%

Data Interpretation: 1,1,2,2-tetramethylpropylamine behaves almost identically to DIPEA (a dedicated non-nucleophilic base) rather than a standard primary amine. It is highly ineffective as a nucleophile but excellent as a bulky, non-interfering base.

Experimental Workflow: Self-Validating Selectivity Assay

To objectively prove the steric limitations of this compound in your own laboratory, utilize the following self-validating protocol. This assay uses 1-bromo-2-phenylethane, an electrophile capable of both substitution and elimination, allowing you to quantify the nucleophilicity-to-basicity ratio.

Objective

Quantify the SN​2 vs. E2 selectivity of 1,1,2,2-tetramethylpropylamine relative to an unhindered control.

Step-by-Step Protocol
  • In Situ Free-Basing:

    • Action: Suspend 1.0 mmol of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride in 5 mL of anhydrous acetonitrile. Add 1.5 mmol of anhydrous potassium carbonate ( K2​CO3​ ). Stir for 30 minutes at room temperature.

    • Causality: The amine is supplied as an HCl salt and is chemically inert in this state. K2​CO3​ is chosen because it is strong enough to neutralize the hydrochloride salt and liberate the active free-base amine, but too weak and insoluble to promote E2 elimination on the alkyl halide itself.

  • Electrophile Addition:

    • Action: Add 0.9 mmol of 1-bromo-2-phenylethane dropwise.

    • Causality: Using a sub-stoichiometric amount of the electrophile ensures the amine remains the limiting reagent for kinetic analysis and prevents complex over-alkylation mixtures.

  • Thermal Cycling:

    • Action: Heat the reaction to 60°C and stir for 12 hours under an inert argon atmosphere.

  • Quench & Workup:

    • Action: Cool to room temperature, dilute with 10 mL of diethyl ether, and filter through a Celite pad. Concentrate the filtrate under reduced pressure.

    • Causality: Diethyl ether precipitates the inorganic salts (KCl, unreacted K2​CO3​ ), allowing for a clean extraction of the organic products without aqueous washing, which could lose volatile amines.

  • Validation & Analysis (GC-FID or 1H NMR):

    • Internal Control: Run a parallel reaction substituting the hindered amine with n-propylamine. A >90% yield of the secondary amine in this control validates that your electrophile and anhydrous conditions are optimal.

    • Readout: For the test compound, compare the integration of the styrene alkene protons ( δ 5.2–6.8 ppm, indicating E2 ) against the N-alkylated methylene protons ( δ ~2.8 ppm, indicating SN​2 ). You will observe a near-total dominance of the styrene signals.

References

  • PubChem . "2,3,3-Trimethyl-2-butanamine | C7H17N | CID 207359" National Center for Biotechnology Information. Available at:[Link][1]

  • Master Organic Chemistry . "Alkylation of Amines (Sucks!)" Master Organic Chemistry. Available at:[Link][2]

  • The Journal of Organic Chemistry . "Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines" ACS Publications. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of specialized chemical reagents aligns with both stringent safety regulations and operational efficiency. In the eco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of specialized chemical reagents aligns with both stringent safety regulations and operational efficiency. In the ecosystem of synthetic chemistry and drug development, the logistical management of a compound is just as critical as its experimental application.

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride—also widely known as 2,3,3-trimethyl-2-butanamine hydrochloride—is a sterically hindered aliphatic amine salt. While its steric bulk provides unique reactivity profiles for targeted synthesis, its disposal requires a rigorous, mechanistic approach to Environmental Health and Safety (EHS).

This guide provides a self-validating, step-by-step operational plan for the safe handling, decontamination, and disposal of this specific amine hydrochloride.

Chemical Identity and Hazard Profile

Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior in waste streams[1].

ParameterSpecification
Chemical Name Propylamine, 1,1,2,2-tetramethyl-, hydrochloride
Common Synonyms 2,3,3-Trimethyl-2-butanamine hydrochloride; 1,1,2,2-Tetramethylpropylamine HCl
Base CAS Number 29772-54-1
Molecular Formula C7H18ClN
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritation, Acute Oral Toxicity
Incompatible Materials Strong oxidizing agents, strong bases

Mechanistic Rationale for Disposal Constraints

Why do we enforce strict segregation rather than simple dilution? Amine hydrochlorides are highly soluble in aqueous media. If introduced into municipal wastewater systems, they bypass standard filtration, disrupt local aquatic ecosystems by altering pH buffers, and exert direct toxicity[2].

Furthermore, the thermal degradation of aliphatic amine hydrochlorides during standard refuse burning releases hazardous byproducts, including nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. Therefore, the only scientifically sound and legally compliant method of destruction is high-temperature incineration equipped with an afterburner and a basic flue gas scrubber[3]. The afterburner ensures the complete destruction of the carbon-nitrogen skeleton, while the scrubber neutralizes the evolved acidic gases.

Operational Workflow: Handling & Disposal

The following protocols outline the step-by-step methodologies for processing solid waste, liquid waste, and empty containers.

Protocol 1: Solid Waste Processing
  • Segregation: Transfer all unused, expired, or contaminated solid Propylamine, 1,1,2,2-tetramethyl-, hydrochloride into a chemically resistant, high-density polyethylene (HDPE) or glass waste container.

  • Labeling: Affix a standardized "Hazardous Waste" label immediately. Explicitly list the chemical name and note the presence of an "aliphatic amine hydrochloride salt."

  • Storage: Store the sealed container in a designated satellite accumulation area. Crucial Causality: Keep this container strictly isolated from strong bases. Introduction of a strong base will deprotonate the salt, liberating the free aliphatic amine, which is highly volatile, odorous, and poses an inhalation hazard.

Protocol 2: Liquid Waste and Rinsate Management
  • Solvent Compatibility: Ensure that the liquid waste carboy is compatible with both water and the specific organic solvents (e.g., ethanol, DMSO) used in your assays.

  • Transfer: Funnel the amine hydrochloride solutions into the designated liquid waste container within a certified chemical fume hood to prevent inhalation of any aerosolized particulates.

  • pH Monitoring: Do not mix this waste with highly acidic or basic waste streams without verifying compatibility. Drastic pH shifts can cause rapid exothermic precipitation or dangerous gas evolution.

Protocol 3: Container Decontamination (Triple-Rinse)

Empty containers are not truly empty until chemically validated. The triple-rinse method is a self-validating system designed to remove all traces of the compound before the container enters the standard waste stream[4].

  • Primary Rinse (Solubilization): Add a small volume of a compatible polar organic solvent (e.g., ethanol or methanol) to the empty container. Cap and agitate to dissolve the residual organic salt. Pour the rinsate into the hazardous liquid waste container.

  • Secondary and Tertiary Rinses (Polar Extraction): Repeat the agitation process twice using distilled water. Water effectively captures any remaining polar hydrochloride salts that the organic solvent may have missed.

  • Defacement: Once the container is completely dry, thoroughly deface or remove the original manufacturer labels to prevent downstream logistical confusion.

  • Disposal: Dispose of the clean, defaced container in the standard solid waste or recycling stream, strictly adhering to your institution's EHS policies.

Disposal Decision Matrix

The following diagram maps the logical decision points for routing Propylamine, 1,1,2,2-tetramethyl-, hydrochloride waste to its proper endpoint.

DisposalWorkflow Start Amine HCl Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Container Empty Containers Start->Container CollectSolid HDPE/Glass Waste Container Solid->CollectSolid CollectLiquid Compatible Solvent Waste Jug Liquid->CollectLiquid TripleRinse Triple Rinse (Ethanol -> Water) Container->TripleRinse Incineration EHS Incineration (Scrubber Equipped) CollectSolid->Incineration Drain Drain Disposal PROHIBITED CollectLiquid->Drain DO NOT POUR CollectLiquid->Incineration TripleRinse->CollectLiquid Rinsate TripleRinse->Incineration Defaced Container

Workflow for the safe segregation and disposal of aliphatic amine hydrochloride waste.

References

  • 2,3,3-Trimethyl-2-butanamine | C7H17N | CID 207359 - PubChem National Institutes of Health (NIH)[Link]

Sources

Handling

Personal protective equipment for handling Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Advanced Laboratory Safety and Operational Guide: Handling Propylamine, 1,1,2,2-tetramethyl-, hydrochloride Chemical Profile & Mechanistic Hazard Assessment Propylamine, 1,1,2,2-tetramethyl-, hydrochloride—frequently cat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Chemical Profile & Mechanistic Hazard Assessment

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride—frequently cataloged under its IUPAC name 2,3,3-trimethylbutan-2-amine hydrochloride or the CAS registry 29772-54-1 (free base)—is a sterically hindered aliphatic amine salt[1]. In drug development and synthetic chemistry, it is typically encountered as a crystalline solid or fine powder.

Causality of Risk: Unlike its free-base counterpart, which is highly volatile and flammable, the hydrochloride salt is non-volatile. However, it introduces a significant particulate hazard. The primary operational risk arises from aerosolized dust[2]. When inhaled or exposed to the ocular mucosa, the highly water-soluble salt dissolves in physiological moisture, creating a localized hyperosmotic and mildly acidic/irritant micro-environment. Furthermore, organic amine salts possess low electrical conductivity; friction during transfer can generate static electricity, causing the powder to repel from spatulas and aerosolize into the breathing zone.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy is mandatory. The following matrix outlines the required equipment and the mechanistic justification for each choice[3].

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness); double-gloving recommended.Nitrile provides an excellent barrier against solid organic salts. Double-gloving prevents micro-tears from transferring the potentially hygroscopic salt to the skin, which could lead to contact dermatitis[3].
Eye Protection Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1 compliant).Standard safety glasses with side shields are insufficient. Tight-fitting goggles are required to prevent fine crystalline airborne dust from contacting the ocular mucosa[3].
Respiratory Protection N95/P100 particulate respirator or half-mask with HEPA filters.Mandatory if handling the powder outside of a certified fume hood or during spill clean-up. Filters out fine particulates that cause respiratory tract irritation[2].
Body Protection Flame-resistant lab coat (Nomex/cotton blend) and closed-toe shoes.Prevents the accumulation of chemical dust on personal clothing, mitigating the risk of secondary exposure outside the laboratory environment.

Standard Operating Procedure (SOP): Handling and Transfer

The following step-by-step methodology ensures self-validating safety during the weighing and transfer of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride.

  • Step 1: Environmental Control. Conduct all open-container handling within a certified chemical fume hood operating at a face velocity of 80–100 feet per minute (fpm). This ensures any aerosolized particulates are drawn away from the operator.

  • Step 2: PPE Verification. Don all required PPE (nitrile gloves, goggles, lab coat) prior to opening the secondary containment.

  • Step 3: Static Mitigation. Use an anti-static weighing boat and a grounded, clean stainless steel or PTFE-coated spatula. This prevents the electrostatic repulsion of the powder, ensuring accurate weighing and minimizing dust generation.

  • Step 4: Material Transfer. Slowly transfer the crystalline powder. Avoid dropping the powder from a height to prevent aerosolization.

  • Step 5: Immediate Decontamination. Once the transfer is complete and the reaction vessel is sealed, wipe down the balance and surrounding surfaces with a damp paper towel. Because it is a hydrochloride salt, water is a highly effective solvent for surface decontamination[4].

Emergency Protocols: Spill Response and Disposal

In the event of an accidental spill, immediate containment is required to prevent environmental contamination and personnel exposure[4].

  • Step 1: Isolate the Area. Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, don a P100 respirator immediately.

  • Step 2: Wet Containment (Critical Step). Do not dry sweep. Dry sweeping will aerosolize the fine particulates. Instead, lightly mist the spill with water or cover it with slightly dampened absorbent pads[4]. This dissolves the salt and traps it within the matrix of the pad.

  • Step 3: Collection. Carefully scoop the dampened absorbent material using a non-sparking tool and place it into a chemically compatible, sealable waste container.

  • Step 4: Secondary Cleaning. Wash the spill area with soap and copious amounts of water to remove any residual salt[3].

  • Step 5: Waste Disposal. Label the container as "Hazardous Solid Chemical Waste (Amine Hydrochloride Salt)" and transfer it to the facility's designated hazardous waste accumulation area for incineration according to local environmental regulations.

Operational Workflow Visualization

PPE_Workflow Start Task: Handle 1,1,2,2-Tetramethylpropylamine HCl HoodCheck Is Local Exhaust (Fume Hood) Available? Start->HoodCheck PPE_Hood Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat HoodCheck->PPE_Hood Yes PPE_NoHood Don PPE + N95/P100 Particulate Respirator HoodCheck->PPE_NoHood No Transfer Perform Transfer (Use Anti-Static Tools) PPE_Hood->Transfer PPE_NoHood->Transfer SpillCheck Did a Spill Occur? Transfer->SpillCheck SpillResponse Wet Clean-Up (Do Not Dry Sweep) SpillCheck->SpillResponse Yes Decon Decontaminate Surfaces with Damp Wipe SpillCheck->Decon No SpillResponse->Decon Waste Seal in Solid Hazardous Waste Decon->Waste

Decision tree for PPE selection, safe handling, and spill response for amine hydrochloride salts.

References

  • PubChem. "2,3,3-Trimethyl-2-butanamine | C7H17N | CID 207359". National Center for Biotechnology Information. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.